molecular formula C24H25N5O B1670891 Dorsomorphin CAS No. 866405-64-3

Dorsomorphin

カタログ番号: B1670891
CAS番号: 866405-64-3
分子量: 399.5 g/mol
InChIキー: XHBVYDAKJHETMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dorsomorphin is a pyrazolopyrimidine that is pyrazolo[1,5-a]pyrimidine which is substituted at positions 3 and 6 by pyridin-4-yl and p-[2-(piperidin-1-yl)ethoxy]phenyl groups, respectively. It is a potent, selective, reversible, and ATP-competitive inhibitor of AMPK (AMP-activated protein kinase, EC 2.7.11.31) and a selective inhibitor of bone morphogenetic protein (BMP) signaling. It has a role as an EC 2.7.11.31 {[hydroxymethylglutaryl-CoA reductase (NADPH)] kinase} inhibitor and a bone morphogenetic protein receptor antagonist. It is a pyrazolopyrimidine, a member of piperidines, an aromatic ether and a member of pyridines.
This compound has been reported in Trigonella foenum-graecum with data available.
an AMPK inhibito

特性

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVYDAKJHETMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006988
Record name Dorsomorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866405-64-3
Record name Dorsomorphin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866405-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dorsomorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorsomorphin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dorsomorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORSOMORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Dorsomorphin: A Technical Guide to a Landmark Zebrafish Developmental Screen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery of Dorsomorphin, the first selective small-molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, through a phenotype-based developmental screen in zebrafish (Danio rerio). This discovery has had a profound impact on developmental biology, stem cell research, and the development of therapeutics for a range of diseases.

Executive Summary

The zebrafish, with its external fertilization, rapid development, and optical transparency, has emerged as a powerful in vivo model for high-throughput small molecule screening.[1][2][3] A landmark chemical genetics screen designed to identify modulators of dorsoventral (DV) axis formation in zebrafish embryos led to the discovery of a compound named "this compound".[4] This molecule was so named because it induced a "dorsalized" phenotype, characterized by an expansion of dorsal structures at the expense of ventral tissues, a phenotype reminiscent of genetic mutations in the BMP signaling pathway.[4][5] Subsequent mechanistic studies revealed that this compound is a potent and selective inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.[6][7][8] This guide details the experimental protocols, quantitative data, and logical framework that underpinned this pivotal discovery.

The Zebrafish Developmental Screen

The primary screen was designed to identify small molecules that could perturb the establishment of the dorsoventral axis in developing zebrafish embryos.[4][7] The rationale was that compounds phenocopying known genetic defects in this process would likely target clinically significant signaling pathways.[4]

Experimental Workflow

The high-throughput screen followed a logical progression from primary phenotype-based screening to secondary assays for target validation.

experimental_workflow cluster_screening Primary Screen cluster_validation Secondary Validation Library Small Molecule Library (>7,500 compounds) Treatment Incubation in 96-well plates Library->Treatment Embryos Zebrafish Embryos (4 hpf) Embryos->Treatment Phenotyping Visual Assessment (24 & 48 hpf) for Dorsalization Treatment->Phenotyping Hit Identification of this compound Phenotyping->Hit WISH Whole-Mount In Situ Hybridization (Dorsal/Ventral Markers) Hit->WISH Confirm dorsalization Biochem Biochemical Assays (pSMAD1/5/8 levels) WISH->Biochem Investigate mechanism Target Target Identification (ALK2, ALK3, ALK6) Biochem->Target Pinpoint molecular target

Figure 1: Experimental workflow for the discovery of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial discovery and characterization of this compound.

In Vivo Zebrafish Screening Data
CompoundConcentration RangePhenotype ObservedReference
This compound1 - 10 µMDose-dependent dorsalization[5][7]
This compound10 µMSevere dorsalization, ectopic tail[7]
In Vitro BMP Signaling Inhibition
AssayCell LineLigandIC50 / Effective ConcentrationReference
SMAD1/5/8 PhosphorylationPASMCsBMP4~2 µM (IC50)[6]
Hepcidin Promoter ActivityHep3B cellsBMP210 µM (abrogated induction)[6]
Alkaline Phosphatase ActivityC2C12 cellsBMP4/BMP64 µM (almost completely abolished)[7]
BMP Receptor Inhibition
ReceptorAssay TypeIC50Reference
ALK2Cell-based (BRE-Luc)~0.2 µM[9]
ALK3Cell-based (BRE-Luc)~0.5 µM[9]
ALK6Cell-based (BRE-Luc)~5 µM[9]

Detailed Experimental Protocols

Zebrafish Embryo Treatment for Phenotypic Screening
  • Embryo Collection and Staging: Collect zebrafish embryos shortly after fertilization and raise them in E3 medium at 28.5°C. Stage the embryos according to standard developmental timelines.

  • Compound Preparation: Prepare stock solutions of small molecules in dimethyl sulfoxide (DMSO). Create a dilution series to achieve the desired final concentrations in the E3 medium. The final DMSO concentration should not exceed 1%.

  • Treatment: At 4 hours post-fertilization (hpf), transfer individual embryos into the wells of a 96-well plate containing the test compounds diluted in E3 medium.[7] Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates at 28.5°C.

  • Phenotypic Analysis: At 24 and 48 hpf, visually inspect the embryos under a dissecting microscope for developmental abnormalities, specifically looking for signs of dorsalization (e.g., expanded head and trunk structures, reduced or absent tail and ventral fin).[7]

Whole-Mount In Situ Hybridization (WISH)
  • Probe Synthesis: Synthesize digoxigenin (DIG)-labeled antisense RNA probes for dorsal (pax2a, egr2b) and ventral (myod) marker genes.

  • Embryo Fixation: Fix control and this compound-treated embryos at the desired developmental stage (e.g., 6-somite stage) in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Hybridization: Permeabilize the fixed embryos with proteinase K, pre-hybridize, and then hybridize with the DIG-labeled probes overnight at 65°C.

  • Washing and Detection: Perform stringent washes to remove unbound probe. Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Visualization: Develop the signal using a colorimetric substrate (e.g., NBT/BCIP). Image the stained embryos to document the spatial expression patterns of the marker genes. This compound treatment resulted in the lateral expansion of dorsal markers.[7]

Western Blot for Phospho-SMAD1/5/8
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., pulmonary artery smooth muscle cells - PASMCs) to sub-confluence. Pre-treat cells with various concentrations of this compound for 30 minutes.

  • Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 10 ng/mL BMP4) for 30-60 minutes.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated SMAD1/5/8. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for total SMAD1 and a loading control (e.g., β-tubulin) to ensure equal loading.[6]

Signaling Pathway and Mechanism of Action

This compound's discovery was pivotal in elucidating the role of BMP signaling in development and disease. The compound acts by directly inhibiting the kinase activity of BMP type I receptors.

The BMP Signaling Pathway and this compound's Point of Inhibition

bmp_pathway BMP_ligand BMP Ligand (e.g., BMP2, BMP4) TypeII_R BMP Type II Receptor (BMPR2) BMP_ligand->TypeII_R binds TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Target Gene Transcription (e.g., Id1, Msx1) Nucleus->Transcription regulates This compound This compound This compound->TypeI_R inhibits kinase activity

Figure 2: The BMP signaling pathway and the inhibitory action of this compound.

Conclusion

The discovery of this compound through a zebrafish developmental screen is a paradigm of successful phenotype-based drug discovery. It not only provided a powerful chemical tool to dissect the complexities of BMP signaling but also opened new avenues for therapeutic intervention in diseases with dysregulated BMP pathways, such as fibrodysplasia ossificans progressiva (FOP), certain cancers, and anemia of chronic disease.[4] This work underscores the value of zebrafish as a robust platform for in vivo small molecule screening and target identification.[1][10]

References

Dorsomorphin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with significant utility in cellular biology and drug discovery.[1][2] Initially identified through a chemical screen in zebrafish for compounds that disrupt dorsoventral axis formation, it has since become a pivotal tool for studying cellular signaling pathways.[2][3][4] This technical guide provides an in-depth overview of this compound's chemical properties, synthesis methodologies, and its inhibitory effects on key signaling cascades, presenting quantitative data and experimental protocols for the scientific community.

Chemical Structure

This compound is a pyrazolo[1,5-a]pyrimidine derivative.[5] Its systematic IUPAC name is 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine.[5]

Chemical Formula: C₂₄H₂₅N₅O[1][2][6]

Molecular Weight: 399.5 g/mol [1][2][6]

Structure: Chemical Structure of this compound

Synthesis of this compound

A convergent synthetic strategy for this compound has been developed, allowing for the generation of analogs. One common method involves a two-step process starting from a methoxy-substituted precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Demethylation

  • In a reaction vessel, dissolve the methoxy-substituted pyrazolo[1,5-a]pyrimidine precursor in dichloromethane (CH₂Cl₂).

  • Cool the solution to -78°C.

  • Slowly add Boron tribromide (BBr₃) to the cooled solution.

  • Allow the reaction to proceed for 1 hour at -78°C.[7][8]

  • After the reaction is complete, quench the reaction and perform an aqueous workup to isolate the demethylated intermediate.

Step 2: O-alkylation

  • Dissolve the demethylated intermediate in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Add 1-(2-chloroethyl)piperidine to the reaction mixture.

  • Heat the reaction to 60°C and allow it to proceed for 16 hours.[7][8]

  • After completion, filter the inorganic precipitate.

  • Remove DMF under reduced pressure.

  • Pour the residue into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and a saturated sodium chloride solution, then dry over sodium sulfate.

  • Purify the final product, this compound, using flash chromatography with a hexane/ethyl acetate eluent.[7]

A visual representation of this synthetic workflow is provided below.

G cluster_0 Step 1: Demethylation cluster_1 Step 2: O-alkylation A Methoxy-substituted pyrazolo[1,5-a]pyrimidine B Dissolve in CH₂Cl₂ Cool to -78°C A->B C Add BBr₃ React for 1h at -78°C B->C D Quench and Workup C->D E Demethylated Intermediate D->E F Dissolve Intermediate in DMF E->F Intermediate G Add K₂CO₃ and 1-(2-chloroethyl)piperidine F->G H Heat to 60°C for 16h G->H I Filter, Extract, and Purify H->I J This compound I->J G cluster_0 BMP Signaling Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R activates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates pSMAD158 pSMAD1/5/8 SMAD158->pSMAD158 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->TypeI_R inhibits

References

Dorsomorphin as a BMP Signaling Pathway Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It functions as a potent, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.[1][3][4] This guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[5][6] BMPs belong to the Transforming Growth Factor-β (TGF-β) superfamily of ligands.[5][6] The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[5][7][8] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5][7][8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[5][7]

This compound: A Selective Inhibitor of BMP Type I Receptors

Mechanism of Action

This compound exerts its inhibitory effect by selectively targeting the ATP-binding pocket of the kinase domain of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[1][3][9][10] This competitive inhibition prevents the phosphorylation of SMAD1/5/8, effectively blocking the downstream signaling cascade.[1][3] Notably, this compound shows selectivity for BMP type I receptors over the TGF-β/Activin type I receptors ALK4, ALK5, and ALK7, as well as other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[1][9][11]

Chemical Properties
PropertyValueReference
Chemical Name 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine[12]
Alternative Names Compound C, BML-275[2][12]
CAS Number 866405-64-3[2][9]
Molecular Formula C₂₄H₂₅N₅O[2][9]
Molecular Weight 399.5 g/mol [2][12]
Appearance Light yellow solid[2]
Solubility Soluble in DMSO[2][13]

Quantitative Data

Inhibitory Activity of this compound
TargetAssayIC₅₀ / KᵢReference
BMP4-induced SMAD1/5/8 phosphorylation In-Cell Western (PASMCs)IC₅₀ = 0.47 µM[10]
AMPK Cell-free kinase assayKᵢ = 109 nM[2][9]
ALK2 (constitutively active) Luciferase reporter assayIC₅₀ ≈ 0.2 µM[14]
ALK3 (constitutively active) Luciferase reporter assayIC₅₀ ≈ 0.5 µM[14]
ALK6 (constitutively active) Luciferase reporter assayIC₅₀ ≈ 5 µM[14]
KDR (VEGF Receptor 2) In vitro kinase assayIC₅₀ = 25.1 nM[15]

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and cell type used.

Off-Target Effects

While this compound is a selective inhibitor of BMP signaling, it is important to be aware of its known off-target effects. The most significant of these is the inhibition of AMP-activated protein kinase (AMPK).[2][9][16] Additionally, this compound has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[15][16] Researchers should consider these off-target effects when designing experiments and interpreting results. More specific BMP inhibitors, such as LDN-193189, have been developed to mitigate these off-target activities.[16][17]

Experimental Protocols

Inhibition of BMP4-induced SMAD1/5/8 Phosphorylation in Cell Culture

This protocol describes a general method for assessing the inhibitory effect of this compound on BMP4-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.

Materials:

  • C2C12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human BMP4

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into 6-well plates and grow to 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours in DMEM without FBS.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for 30-60 minutes.[1][10]

  • BMP4 Stimulation: Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.[1][10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R binds TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R recruits and phosphorylates R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD phosphorylates p_R_SMAD p-R-SMAD SMAD_complex p-R-SMAD/Co-SMAD Complex p_R_SMAD->SMAD_complex forms complex with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression regulates This compound This compound This compound->TypeI_R inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_culture 1. Cell Culture (e.g., C2C12) Serum_starvation 2. Serum Starvation Cell_culture->Serum_starvation Dorsomorphin_treatment 3. This compound Pre-treatment Serum_starvation->Dorsomorphin_treatment BMP_stimulation 4. BMP4 Stimulation Dorsomorphin_treatment->BMP_stimulation Cell_lysis 5. Cell Lysis BMP_stimulation->Cell_lysis Protein_quantification 6. Protein Quantification Cell_lysis->Protein_quantification Western_blot 7. Western Blot (p-SMAD1/5/8) Protein_quantification->Western_blot Data_analysis 8. Data Analysis Western_blot->Data_analysis

Caption: A typical experimental workflow for studying this compound's effect.

Applications in Research

This compound has been instrumental in elucidating the role of BMP signaling in a variety of biological processes. Its applications include:

  • Developmental Biology: this compound was initially identified in a screen for compounds that disrupt dorsoventral axis formation in zebrafish, a process highly dependent on BMP signaling gradients.[1][3]

  • Stem Cell Differentiation: By inhibiting BMP signaling, this compound can direct the differentiation of pluripotent stem cells towards specific lineages, such as cardiomyocytes and neural progenitor cells.[9][18][19]

  • Disease Modeling: this compound is used to study diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[15][20]

  • Iron Homeostasis: Research using this compound has revealed a critical role for BMP signaling in the regulation of hepcidin, the master regulator of iron metabolism.[1][3]

Conclusion

This compound is a valuable pharmacological tool for the study of BMP signaling. Its ability to selectively inhibit BMP type I receptors has provided significant insights into the diverse roles of this pathway in health and disease. While researchers should remain mindful of its off-target effects, this compound continues to be a widely used and effective inhibitor for investigating BMP-dependent cellular processes. The development of more specific analogs, such as LDN-193189, further enhances the repertoire of tools available for dissecting the complexities of BMP signaling.

References

Dorsomorphin (Compound C): A Technical Guide to its Function as an AMP-Activated Protein Kinase (AMPK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a cell-permeable small molecule initially identified for its ability to perturb dorsoventral axis formation in zebrafish embryos.[1][2] This effect was traced to its potent inhibition of Bone Morphogenetic Protein (BMP) signaling.[1][2][3] Concurrently, this compound was characterized as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Its dual activity has made it a widely used tool in biological research, but also necessitates a careful interpretation of experimental results. This guide provides an in-depth technical overview of this compound's AMPK inhibitory function, including its mechanism of action, quantitative data, effects on signaling pathways, and detailed experimental protocols.

Core Mechanism of AMPK Inhibition

AMPK is a serine/threonine protein kinase that acts as a cellular energy sensor, activated during periods of metabolic stress when the AMP:ATP ratio rises.[7][8][9] this compound functions as a direct inhibitor of AMPK.[4][5][6]

  • ATP-Competitive Inhibition : this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the AMPK α-subunit.[4][6][10] This mode of action prevents the transfer of phosphate from ATP to downstream AMPK substrates.

  • Reversibility : The inhibition by this compound is reversible.[4][5][11]

Quantitative Data: Potency and Selectivity

This compound's inhibitory activity has been quantified against AMPK and various other kinases. While it is a potent AMPK inhibitor, it is not entirely selective, a critical consideration for its experimental use.[12][13] Its off-target effects, particularly on BMP type I receptors, are significant.[1][11][14]

Target KinaseInhibition MetricValue (nM)Notes
AMPK Kᵢ 109 ATP-competitive inhibition in the absence of AMP.[4][5][6][9][11][14][15][16][17]
AMPK IC₅₀ 234.6 Cell-permeable agent.[8][18]
ALK2 (BMPR-IA)IC₅₀107.9A primary off-target.[19]
ALK3 (BMPR-IB)--Potent inhibition of ALK2, ALK3, and ALK6 is well-documented.[1][2][5][6]
ALK6 (BMPR-IC)--Potent inhibition of ALK2, ALK3, and ALK6 is well-documented.[1][2][5][6]
KDR (VEGFR2)IC₅₀25.1A significant off-target kinase.[19]
ZAPK--No significant inhibition observed.[5][11][14][15][17]
SYK--No significant inhibition observed.[5][11][14][15][17]
PKCθ--No significant inhibition observed.[5][11][14][15][17]
PKA--No significant inhibition observed.[5][11][14][15][17]
JAK3--No significant inhibition observed.[5][11][14][15][17]

Table 1: Inhibitory constants of this compound against AMPK and other key kinases.

The IC₅₀ values for this compound's effect on cell viability vary significantly depending on the cell line, for instance, 10.71 µM in HeLa cells and 11.34 µM in HCT116 cells.[20]

Signaling Pathways and Visualization

The AMPK Signaling Pathway

AMPK activation is a critical response to low cellular energy. Once activated by upstream kinases like LKB1 or CAMKK2, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching off anabolic (energy-consuming) pathways and switching on catabolic (energy-producing) pathways. This compound blocks these downstream effects by directly inhibiting the AMPK kinase activity.

AMPK_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 AMPK AMPK LKB1->AMPK p ACC ACC (Lipid Synthesis) AMPK->ACC p mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 p ULK1 ULK1 (Autophagy) AMPK->ULK1 p This compound This compound (Compound C) This compound->AMPK

Caption: this compound directly inhibits AMPK, preventing the phosphorylation of downstream targets.

Off-Target: The BMP Signaling Pathway

This compound was first identified as an inhibitor of the Bone Morphogenetic Protein (BMP) pathway.[1][2] It selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream SMAD proteins (SMAD1/5/8) and subsequent gene transcription.[1][2][11] This is a crucial consideration, as many effects attributed to AMPK inhibition might actually result from BMP pathway blockade.

BMP_Pathway BMP_Ligand BMP Ligand (BMP2, BMP4, etc.) BMPR2 BMP Type II Receptor BMP_Ligand->BMPR2 BMPR1 BMP Type I Receptor (ALK2, ALK3, ALK6) BMPR2->BMPR1 p SMADs SMAD 1/5/8 BMPR1->SMADs p pSMADs p-SMAD 1/5/8 SMADs->pSMADs Complex p-SMAD 1/5/8 SMAD4 pSMADs->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription This compound This compound This compound->BMPR1

Caption: this compound's primary off-target effect is the inhibition of BMP Type I receptors.

Experimental Protocols

In Vitro AMPK Kinase Assay

This assay directly measures the ability of this compound to inhibit AMPK's kinase activity in a cell-free system.

Objective: To determine the IC₅₀ or Kᵢ of this compound for AMPK.

Materials:

  • Partially purified or recombinant active AMPK enzyme.[11]

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.8 mM DTT).[11]

  • SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK.[11]

  • ATP solution.

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • This compound stock solution (in DMSO).

  • Phosphoric acid (1%) for stopping the reaction.

  • Phosphocellulose paper or 96-well MultiScreen plates.[11]

  • Scintillation counter.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase buffer, 50-100 µM SAMS peptide, and the desired concentration of AMP (e.g., 100 µM) if studying AMP-dependent activation.[11]

  • Add Inhibitor: Add varying concentrations of this compound (e.g., via serial dilution, starting from 30 µM) or DMSO as a vehicle control.[19]

  • Initiate Reaction: Start the reaction by adding the AMPK enzyme and a mix of cold ATP and radiolabeled ATP (final ATP concentration typically 10-100 µM).[11][19]

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[11]

  • Stop Reaction: Terminate the reaction by adding 1% phosphoric acid.[11]

  • Measure Phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper or transfer to a MultiScreen plate. Wash extensively with phosphoric acid to remove unincorporated radioactive ATP.

  • Quantify: Measure the incorporated radioactivity on the paper/filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

Primary Kinase Targets of Dorsomorphin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, was initially identified as a potent and selective inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5]. Subsequent research revealed its significant inhibitory activity against the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[1][2][3][4][5]. This dual activity has made this compound a valuable tool for dissecting the roles of these signaling pathways in various biological processes, from cellular metabolism and autophagy to embryonic development and disease pathogenesis[3][6]. However, its utility is nuanced by off-target effects, most notably the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)[7][8]. This technical guide provides a comprehensive overview of the primary kinase targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Primary Kinase Targets

The following tables summarize the in vitro inhibitory activity of this compound against its key kinase targets. The data is compiled from various studies and presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Target KinaseParameterValue (nM)SpeciesAssay ConditionsReference(s)
AMPK Ki109RatCell-free assay, in the absence of AMP[1][2][4][5][9]
IC50234.6HumanIn vitro kinase assay[6]
ALK2 (ACVR1) IC50~200HumanBRE-Luciferase reporter assay with constitutively active ALK2[10]
ALK3 (BMPR1A) IC50~500HumanBRE-Luciferase reporter assay with constitutively active ALK3[10]
ALK6 (BMPR1B) IC505000-10000HumanBRE-Luciferase reporter assay with constitutively active ALK6[10]
VEGFR2 (KDR) IC50<250HumanIn vitro kinase assay[7]

Signaling Pathways

Bone Morphogenetic Protein (BMP) Signaling Pathway

This compound inhibits the canonical BMP signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6. BMP ligands bind to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. The constitutively active type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes. BMPs can also signal through non-canonical, SMAD-independent pathways, such as the MAPK pathway.

BMP_Signaling_Pathway cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R binds TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R activates R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD phosphorylates This compound This compound This compound->TypeI_R inhibits P_R_SMAD P-R-SMAD R_SMAD->P_R_SMAD Complex SMAD Complex P_R_SMAD->Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Complex->Gene_Expression regulates

BMP Signaling Pathway Inhibition by this compound.
AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. The upstream kinase LKB1 phosphorylates the α subunit at threonine 172, leading to AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio Increased AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK activates (p-Thr172) Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism activates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism inhibits This compound This compound This compound->AMPK inhibits

AMPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro AMPK Kinase Assay (Radiometric)

This protocol is adapted from a method for a cell-free assay to determine the Ki of an inhibitor for AMPK[9].

1. Materials:

  • Partially purified liver AMPK from male Sprague-Dawley rats.

  • SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.

  • [γ-³³P]ATP.

  • Assay buffer: 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, and 0.8 mM DTT.

  • 100 µM AMP.

  • This compound stock solution in DMSO.

  • 1% Phosphoric acid (H₃PO₄).

  • 96-well MultiScreen plates.

2. Procedure:

  • Prepare a 100 µl reaction mixture containing 100 µM AMP, 100 µM ATP (with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide in the assay buffer.

  • Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Ensure the final DMSO concentration is consistent across all reactions and does not exceed a level that affects enzyme activity.

  • Initiate the reaction by adding the partially purified AMPK enzyme.

  • Incubate the reaction mixture for 30 minutes at 30°C.

  • Stop the reaction by adding 80 µl of 1% H₃PO₄.

  • Transfer 100 µl aliquots of the stopped reaction to a 96-well MultiScreen plate.

  • Wash the plate three times with 1% H₃PO₄ to remove unincorporated [γ-³³P]ATP.

  • Determine the amount of ³³P incorporated into the SAMS peptide using a scintillation counter (e.g., Top-count).

  • Calculate the inhibited velocity (Vi) at each inhibitor concentration and determine the Ki using the Michaelis-Menten equation for competitive inhibition: Vi/Vo = (Km + S)/[S + Km × (1 + I/Ki)], where Vo is the initial velocity, S is the ATP concentration, Km is the Michaelis constant for ATP, and I is the inhibitor concentration.

In Vitro ALK2 Kinase Assay (Luminescence-based)

This protocol describes a general method for measuring the IC50 of an inhibitor against a purified kinase using a luminescence-based ATP detection assay like Kinase-Glo™.

1. Materials:

  • Purified recombinant human ALK2 (ACVR1) kinase.

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • This compound stock solution in DMSO.

  • Kinase-Glo™ MAX reagent.

  • White, opaque 96-well plates.

2. Procedure:

  • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add varying concentrations of this compound (or vehicle control) to the wells.

  • Initiate the kinase reaction by adding the purified ALK2 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • After incubation, add an equal volume of Kinase-Glo™ MAX reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is a general guide for determining the IC50 of this compound against VEGFR2 using a commercially available kit such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, which utilizes the Kinase-Glo™ MAX reagent[11].

1. Materials:

  • VEGFR2 (KDR) Kinase Assay Kit (containing purified recombinant VEGFR2, kinase substrate, ATP, and kinase assay buffer).

  • This compound stock solution in DMSO.

  • Kinase-Glo™ MAX reagent.

  • White, opaque 96-well plates.

2. Procedure:

  • Thaw all kit components as instructed. Prepare a 1x Kinase Buffer.

  • Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Add the master mix to each well of a 96-well plate.

  • Add 5 µl of serially diluted this compound to the "Test Inhibitor" wells. Add 5 µl of diluent solution to the "Blank" and "Positive Control" wells.

  • Add 20 µl of 1x Kinase Buffer to the "Blank" wells.

  • Dilute the VEGFR2 enzyme to the recommended concentration in 1x Kinase Buffer.

  • Initiate the reaction by adding 20 µl of the diluted VEGFR2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add 50 µl of Kinase-Glo™ MAX reagent to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the luminescence using a microplate reader.

  • Subtract the "Blank" values from all other readings and calculate the percent inhibition to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a kinase inhibitor like this compound.

Experimental_Workflow Start Start: Identify Potential Kinase Inhibitor (e.g., this compound) Primary_Screen Primary Kinase Screen (e.g., against a panel of kinases) Start->Primary_Screen Hit_ID Hit Identification (Identify primary targets) Primary_Screen->Hit_ID Dose_Response Dose-Response Assays (Determine IC50/Ki for primary targets) Hit_ID->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., Western blot for pathway inhibition, cell viability assays) Hit_ID->Cell_Based_Assays Off_Target_Screen Off-Target Profiling (Screen against a broader kinase panel) Hit_ID->Off_Target_Screen Quantitative_Data Quantitative Data (IC50, Ki values) Dose_Response->Quantitative_Data Cellular_Effects Cellular Effects (Confirm target engagement and phenotypic outcomes) Cell_Based_Assays->Cellular_Effects In_Vivo_Studies In Vivo Studies (e.g., animal models) Cellular_Effects->In_Vivo_Studies Selectivity_Profile Selectivity Profile (Identify off-targets) Off_Target_Screen->Selectivity_Profile Selectivity_Profile->In_Vivo_Studies End End: Characterized Kinase Inhibitor In_Vivo_Studies->End

General Workflow for Kinase Inhibitor Characterization.

Conclusion

This compound is a multi-targeted kinase inhibitor with primary activities against AMPK and the type I BMP receptors ALK2, ALK3, and ALK6. Its utility as a research tool is underscored by the extensive characterization of its inhibitory profile. However, researchers and drug development professionals must consider its off-target effects, particularly on VEGFR2, when interpreting experimental results. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for the effective use and understanding of this compound in a research setting. Careful experimental design, including the use of appropriate controls and consideration of inhibitor concentrations, is crucial for obtaining reliable and interpretable data.

References

The Role of Dorsomorphin in Stem Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a pivotal small molecule in stem cell research and regenerative medicine.[1][2] Initially identified in a chemical screen for compounds that disrupt dorsoventral axis formation in zebrafish, it is now widely recognized as a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3] By targeting the type I BMP receptors ALK2, ALK3, and ALK6, this compound effectively blocks the downstream phosphorylation of SMAD1/5/8, thereby preventing the transcription of BMP-responsive genes.[3][4][5] This mechanism allows for precise temporal control over cell fate decisions, making this compound an invaluable tool for directing the differentiation of pluripotent stem cells (PSCs) into various lineages. This guide provides an in-depth overview of this compound's mechanism of action, its application in directing stem cell differentiation, particularly towards cardiomyogenic and neuronal lineages, and detailed experimental protocols for its use.

Mechanism of Action: Inhibition of the BMP Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of the ATP-binding pocket of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[3][4][6] This prevents the receptor kinase from phosphorylating the downstream signal transducers SMAD1, SMAD5, and SMAD8.[1][3][5] In the absence of this phosphorylation, the SMADs cannot form a complex with SMAD4, translocate to the nucleus, or initiate the transcription of BMP target genes.[3] This targeted inhibition effectively blocks the canonical BMP signaling cascade, which is crucial for developmental patterning and cell fate specification.[1][3]

While highly selective for the BMP pathway, it is important to note that this compound also exhibits inhibitory activity against other kinases. It is a potent inhibitor of AMP-activated protein kinase (AMPK) and has been shown to have off-target effects on the VEGF type-2 receptor (Flk1/KDR), which can impact angiogenesis.[1][6][7]

BMP_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II (Type II Receptor) BMP Ligand->BMPR-II Binds ALK2/3/6 ALK2/3/6 (Type I Receptor) BMPR-II->ALK2/3/6 Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2/3/6->SMAD1/5/8 Phosphorylates (P) pSMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 pSMAD1/5/8->SMAD Complex Binds SMAD4 SMAD4 SMAD4->SMAD Complex DNA BMP Target Genes SMAD Complex->DNA Enters Nucleus This compound This compound This compound->ALK2/3/6 Inhibits Transcription Transcription DNA->Transcription Initiates

Caption: this compound inhibits the BMP signaling pathway by targeting ALK2/3/6.

Applications in Directed Stem Cell Differentiation

Promotion of Cardiomyogenesis

One of the most robust and well-documented applications of this compound is the directed differentiation of PSCs into cardiomyocytes.[8][9] Inhibition of BMP signaling during a critical early window of differentiation significantly enhances the yield of beating cardiomyocytes, often by 20-fold or more.[8][10][11] This effect is achieved by shifting the differentiation of mesodermal precursors away from other lineages, such as endothelial, smooth muscle, and hematopoietic cells, and towards the cardiomyocytic lineage.[8][10]

A key advantage of this compound over endogenous BMP antagonists like Noggin is its efficacy with short-term application.[8][9] Treatment for just the initial 24 hours of differentiation is sufficient to induce robust cardiomyogenesis.[8][10]

Induction of Neurogenesis

This compound is also a powerful tool for inducing the neural conversion of human PSCs.[2][6] By inhibiting BMP signaling, which promotes ectodermal cells to adopt an epidermal fate, this compound allows cells to follow the default neural pathway.[12] This method can be highly efficient, leading to neural conversion rates of over 80% in human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs).[2][12]

For some adult stem cell types, such as human adipose-derived stem cells (hADSCs), dual inhibition of both the BMP and Activin/Nodal/TGF-β signaling pathways (using this compound and a second inhibitor like SB431542, respectively) is required to effectively induce neuronal differentiation.[12]

Inhibition of Osteogenesis and Chondrogenesis

Consistent with its role as a BMP signaling inhibitor, this compound effectively blocks osteogenic differentiation.[3] BMPs are potent inducers of bone and cartilage formation, and by blocking their action, this compound can suppress the expression of key osteogenic markers like alkaline phosphatase and prevent the mineralization of bone in vivo.[3][13] This makes it a valuable tool for studying skeletal development and for preventing unwanted bone formation in certain therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity and its effects on stem cell differentiation.

Table 1: Inhibitory Activity of this compound

Target Metric Value Cell/System Citation
BMP Signaling (SMAD1/5/8-P) IC₅₀ 0.47 µM PASMCs [4]
ALK2, ALK3, ALK6 Inhibition Potent In vitro [3][6]

| AMPK | Kᵢ | 109 nM | In vitro |[1][6][14] |

Table 2: this compound in Directed Cardiomyogenesis from Mouse ESCs

Parameter Condition Result Citation
Cardiomyocyte Yield 2 µM DM (Day 0-1) ≥ 20-fold increase [8][9][11]
Nkx2.5 Expression (Day 10) 2 µM DM 11.4-fold increase [8][15]
Myh6 Expression (Day 10) 2 µM DM 125-fold increase [8][15]
Myl2 Expression (Day 10) 2 µM DM 34.2-fold increase [15]

| Id1 Expression (Day 1) | 2 µM DM (Day 0-1) | 96.1% reduction |[8] |

Table 3: this compound in Other Differentiation Protocols

Lineage Cell Type Concentration Effect Citation
Neurogenesis hESCs / hiPSCs Not specified 70-89% neural conversion [2]
Osteogenesis C2C12 Myoblasts 4 µM Abolished alkaline phosphatase activity [3][13]

| Adipogenesis | hMSCs | Not specified | Promotes differentiation |[6][16] |

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: To prepare a 10 mM stock solution, reconstitute a 2 mg vial of this compound (MW: 399.49 g/mol ) by adding 501 µL of sterile DMSO.[5]

  • Solubilization: Gently tap the vial to ensure all powder is at the bottom before adding the solvent.[5] To aid solubilization, warm the solution to 37°C for 3-5 minutes.[5]

  • Aliquoting and Storage: Prepare single-use aliquots and store them at -20°C.[1][5] It is recommended to avoid repeated freeze-thaw cycles.[5] The product should be protected from light.[5]

General Protocol for Cardiomyocyte Differentiation from mESCs

This protocol is a generalized workflow based on common methodologies for inducing cardiomyogenesis using this compound.

Cardio_Workflow Day_Neg3 Day -3 to 0: Maintain undifferentiated mESCs on feeder layer or with LIF. Day_0 Day 0: Initiate Embryoid Body (EB) formation. Remove LIF. Plate cells in hanging drops or suspension culture. Day_Neg3->Day_0 Day_0_1 Day 0-1: Treat with 2 µM this compound. Critical 24-hour window for cardiac specification. Day_0->Day_0_1 Day_2 Day 2: Wash out this compound. Plate EBs onto gelatin-coated plates. Day_0_1->Day_2 Day_8 Day 8+: Observe for spontaneously beating areas of cardiomyocytes. Day_2->Day_8 Day_10_12 Day 10-12: Harvest cells for analysis (qPCR, FACS, Immunostaining) for cardiac markers (Nkx2.5, Myh6). Day_8->Day_10_12

Caption: Workflow for this compound-induced cardiomyocyte differentiation.
  • Cell Culture: Maintain mouse embryonic stem cells (mESCs) in an undifferentiated state using standard protocols (e.g., with Leukemia Inhibitory Factor, LIF).

  • Embryoid Body (EB) Formation (Day 0): To initiate differentiation, remove LIF and induce the formation of EBs using the hanging drop method or suspension culture.[8]

  • This compound Treatment (Day 0-1): Add this compound to the EB culture medium to a final concentration of 2 µM.[8][15] This treatment should be limited to the first 24 hours of differentiation.[8][9] A DMSO vehicle control should be run in parallel.

  • EB Plating (Day 2): After 24 hours, wash the EBs and plate them onto gelatin-coated tissue culture plates to allow for attachment and outgrowth.[9]

  • Monitoring and Analysis (Day 8 onwards): Beginning around day 8, monitor the cultures for the appearance of spontaneously contracting areas.[8][15] At desired time points (e.g., Day 10-12), harvest the cells for analysis of cardiac-specific gene and protein expression via qPCR, FACS, or immunofluorescence.[8]

Conclusion

This compound has proven to be an indispensable small molecule for manipulating stem cell fate. Its ability to potently and selectively inhibit the BMP signaling pathway provides a straightforward and highly effective method for directing differentiation towards specific lineages, most notably cardiomyocytes and neural progenitors. For researchers and drug development professionals, this compound offers a cost-effective, reproducible, and temporally precise tool to generate specific cell types for disease modeling, drug screening, and potential therapeutic applications.[10][17] However, a thorough understanding of its off-target effects, particularly on AMPK and VEGFR2 signaling, is critical for the accurate interpretation of experimental results.[6][7] Future research may focus on developing analogs with even greater specificity to further refine its utility in regenerative medicine.

References

Dorsomorphin (Compound C, BML-275): A Technical Guide to a Dual AMPK and BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dorsomorphin, also known by its synonyms Compound C and BML-275, is a potent, reversible, and ATP-competitive small molecule inhibitor.[1][2][3] It was initially identified as an inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Subsequent research revealed its significant and selective inhibitory activity against bone morphogenetic protein (BMP) type I receptors, making it a valuable tool for studying a wide range of cellular processes.[4][5] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a cell-permeable pyrazolo[1,5-a]pyrimidine compound.[1][6] Its key chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name 6-[4-(2-piperidin-1-yl-ethoxy) phenyl]-3-pyridin-4-yl-pyrazolo [1, 5-a] pyrimidine[1]
Alternative Names Compound C, BML-275[2]
Molecular Formula C₂₄H₂₅N₅O[1][2]
Molecular Weight 399.5 g/mol [1][2]
CAS Number 866405-64-3[2]
Appearance Solid[3]
Solubility Insoluble in H₂O; Soluble in DMSO (≥8.49 mg/mL)[7]

Mechanism of Action

This compound exhibits a dual inhibitory mechanism, targeting two distinct and critical signaling pathways: the AMPK pathway and the BMP pathway.

AMPK Inhibition

This compound acts as a potent, ATP-competitive inhibitor of AMPK.[8][9] AMPK is a serine/threonine kinase that functions as a master sensor of cellular energy status, being activated when the AMP/ATP ratio is high.[1] By competing with ATP for the binding site on the AMPK catalytic subunit, this compound prevents the phosphorylation of downstream targets, thereby blocking the kinase's activity.[1][10] It does not show significant inhibition against other structurally related kinases like ZAPK, SYK, PKCθ, PKA, and JAK3, demonstrating its selectivity.[11]

Metformin Metformin / AICAR AMPK AMPK Metformin->AMPK ACC ACC AMPK->ACC pACC p-ACC (Inactive) ACC->pACC Phosphorylation This compound This compound (Compound C) This compound->AMPK Inhibition

Caption: this compound inhibits AMPK activity.
BMP Signaling Inhibition

Independently of its effect on AMPK, this compound is a selective inhibitor of the BMP signaling pathway.[4] It specifically targets the BMP type I receptors ALK2 (Activin receptor-like kinase 2), ALK3 (BMPR-IA), and ALK6 (BMPR-IB).[4][8] Inhibition of these receptors prevents the downstream phosphorylation of SMAD proteins (SMAD1/5/8), which are key mediators of BMP signaling.[4][12] Consequently, the translocation of phosphorylated SMADs to the nucleus and the subsequent transcription of BMP target genes are blocked.[4] this compound shows selectivity for BMP type I receptors over the TGF-β and activin type I receptors, ALK4, ALK5, and ALK7.[13]

BMP_Ligand BMP Ligand (BMP2, BMP4, etc.) TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R Activates SMADs SMAD1/5/8 TypeI_R->SMADs Phosphorylates pSMADs p-SMAD1/5/8 Complex p-SMAD/SMAD4 Complex pSMADs->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription This compound This compound This compound->TypeI_R Inhibition

Caption: this compound blocks the BMP signaling pathway.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against its primary targets and in various cell lines.

Target/Cell LineAssay TypeValue (IC₅₀ / Kᵢ)Reference
AMPK Cell-free kinase assayKᵢ = 109 nM[8][9]
AMPK Cell-based (AICAR-induced)IC₅₀ ≈ 2 µM[14]
BMP Signaling Cell-based (SMAD1/5/8 Phosphorylation)IC₅₀ = 0.47 µM[4][15]
ALK2 (ca) Cell-based (BRE-Luc reporter)IC₅₀ ≈ 0.2 µM[14]
ALK3 (ca) Cell-based (BRE-Luc reporter)IC₅₀ ≈ 0.5 µM[14]
ALK6 (ca) Cell-based (BRE-Luc reporter)IC₅₀ ≈ 5 µM[14]
92-1 (Uveal Melanoma) Cell viabilityIC₅₀ = 6.526 µM[9][16]
Mel 270 (Uveal Melanoma) Cell viabilityIC₅₀ = 8.39 µM[9][16]
MP46 (Uveal Melanoma) Cell viabilityIC₅₀ = 10.13 µM[9][16]
HeLa Cell viabilityIC₅₀ = 10.71 µM[9]
HCT116 Cell viabilityIC₅₀ = 11.34 µM[9]
OMM2.5 (Uveal Melanoma) Cell viabilityIC₅₀ = 31.45 µM[9][16]

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in a research setting.

Protocol 1: In Vitro AMPK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on AMPK activity in a cell-free system.

Materials and Reagents:

  • Purified, active AMPK enzyme

  • SAMS peptide (synthetic substrate for AMPK)

  • [γ-³³P]ATP

  • Kinase reaction buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA, 0.025% BSA)[10]

  • This compound stock solution (in DMSO)

  • 100 µM AMP solution[10]

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, 100 µM AMP, and 50 µM SAMS peptide.[10]

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Initiate the reaction by adding the purified AMPK enzyme.

  • Immediately after, add 100 µM ATP supplemented with [γ-³³P]ATP (0.5 µCi per reaction).[10]

  • Incubate the reaction at 30°C for 10-15 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of AMPK inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression. The dissociation constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of ATP is known.[10]

Protocol 2: Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

Objective: To assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cell-based assay.

Materials and Reagents:

  • Cell line responsive to BMP (e.g., C2C12 myoblasts, PASMCs)[4]

  • Complete cell culture medium

  • Serum-free medium

  • Recombinant BMP4 ligand[4]

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 30-60 minutes.[12]

  • Stimulate the cells with a fixed concentration of BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.[12]

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities for phospho-SMAD1/5/8 and normalize them to the total SMAD1 or β-actin signal. Calculate the percentage of inhibition relative to the BMP4-stimulated, vehicle-treated control.

Experimental Workflows

cluster_0 Workflow: Assessing BMP Pathway Inhibition A 1. Seed and Culture Cells (e.g., C2C12) B 2. Serum Starvation A->B C 3. Pre-treat with this compound (or DMSO Vehicle) B->C D 4. Stimulate with BMP Ligand (e.g., BMP4) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (p-SMAD1/5/8, Total SMAD) F->G H 8. Imaging & Densitometry Analysis G->H cluster_1 Workflow: Determining Cell Viability IC₅₀ N1 1. Seed Cells in 96-well Plate N2 2. Allow Cells to Adhere (24h) N1->N2 N3 3. Add Serial Dilutions of this compound N2->N3 N4 4. Incubate for Treatment Period (e.g., 48h) N3->N4 N5 5. Add Viability Reagent (e.g., MTT, CCK-8) N4->N5 N6 6. Incubate as per Protocol N5->N6 N7 7. Measure Absorbance (Plate Reader) N6->N7 N8 8. Calculate IC₅₀ using Non-linear Regression N7->N8

References

Methodological & Application

Application Notes and Protocols: Preparation of Dorsomorphin Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Dorsomorphin stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective small molecule inhibitor of the AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2][3][4] Accurate preparation of stock solutions is critical for reproducible experimental results.

Compound Information

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
Synonyms Compound C, BML-275[1][2][5]
Molecular Formula C₂₄H₂₅N₅O[1][6][7][8]
Molecular Weight 399.5 g/mol [1][2][6][7][8]
CAS Number 866405-64-3[1][2][6][7]
Appearance Light yellow to yellow solid[1]

Solubility and Recommended Solvents

This compound is soluble in organic solvents such as DMSO.[2][5] The solubility can be enhanced with warming or sonication. For most cell culture applications, DMSO is the solvent of choice.

SolventSolubilityNotes
DMSO ~1-4 mg/mLWarming or sonication may be required to fully dissolve the compound.[5][6] For example, a 10 mM stock solution can be prepared.[6][7]
Dimethyl formamide ~2.5 mg/mLAn alternative organic solvent.[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

Materials:

  • This compound powder (lyophilized)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Workflow for Preparing this compound Stock Solution:

G cluster_prep Preparation A 1. Weigh this compound B 2. Add DMSO A->B Transfer powder to sterile tube C 3. Dissolve B->C Vortex, warm, or sonicate D 4. Aliquot C->D Dispense into smaller volumes E 5. Store D->E Store at -20°C

Caption: Workflow for the preparation of a this compound stock solution.

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing this compound:

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1.25 mL of a 10 mM solution, weigh 5 mg of this compound.[6]

    • Calculation:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

      • Volume (mL) = (5 mg / (399.5 g/mol * 10 mM)) * 1000 = 1.25 mL

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of DMSO to the tube. In this example, add 1.25 mL of DMSO.

    • Close the tube tightly and vortex thoroughly to dissolve the powder.

    • If the compound does not fully dissolve, you may warm the solution briefly at 37°C or sonicate until the solution is clear.[5][6]

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.[6]

    • Store the aliquots at -20°C, protected from light.[2][6]

    • The lyophilized powder is stable for at least 24 months when stored at -20°C.[6] Once in solution, the stock should be used within 3 months for optimal potency.[6]

Mechanism of Action: Inhibition of BMP Signaling

This compound is a well-characterized inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It acts by selectively inhibiting the BMP type I receptors ALK2, ALK3, and ALK6.[2][3][6] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking the transduction of the BMP signal.

G cluster_pathway BMP Signaling Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R activates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates Complex SMAD Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription regulates This compound This compound This compound->TypeI_R inhibits

Caption: this compound inhibits the BMP signaling pathway.

Safety Precautions

This compound should be handled with care. It is recommended to review the Safety Data Sheet (SDS) before use. Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling this compound. This compound is intended for research use only and is not for human or veterinary use.

References

Application Notes and Protocols: Induction of Cardiomyogenesis from Embryonic Stem Cells using Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the directed differentiation of embryonic stem cells (ESCs) into cardiomyocytes using Dorsomorphin, a selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. Inhibition of the BMP pathway at a critical early stage of differentiation robustly promotes the formation of beating cardiomyocytes, increasing the yield by at least 20-fold.[1][2][3][4] This method offers a reproducible and efficient means to generate cardiomyocytes for research, drug screening, and potential therapeutic applications. The following sections detail the underlying mechanism, a step-by-step experimental protocol, and expected outcomes.

Introduction

Pluripotent embryonic stem cells present a valuable in vitro system for studying developmental biology and serve as a potential source for cell-based therapies in regenerative medicine.[1][5] The directed differentiation of ESCs into specific lineages, such as cardiomyocytes, is a crucial step in realizing this potential. The Bone Morphogenetic Protein (BMP) signaling pathway is a key regulator of early embryonic development and cell fate decisions. While essential for mesoderm induction, sustained BMP signaling can inhibit cardiac differentiation.

This compound is a selective, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.[6] By transiently blocking BMP signaling during the initial stages of ESC differentiation, this compound effectively promotes the commitment of mesodermal progenitors to the cardiac lineage at the expense of other mesodermal fates like endothelial, smooth muscle, and hematopoietic lineages.[1][2][3] This protocol outlines the use of this compound to efficiently induce cardiomyogenesis in mouse ESCs.

Mechanism of Action: BMP Signaling Inhibition

The diagram below illustrates the canonical BMP signaling pathway and the inhibitory action of this compound. In the absence of inhibition, BMP ligands bind to type II and type I receptors, leading to the phosphorylation of Smad1/5/8. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes that promote differentiation into various mesodermal lineages. This compound blocks the kinase activity of BMP type I receptors, thereby preventing Smad phosphorylation and subsequent downstream signaling, which in the context of early ESC differentiation, favors the cardiomyogenic fate.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II BMPR-I BMPR-I (ALK2/3/6) BMPR-II->BMPR-I Activates Smad1/5/8 Smad1/5/8 BMPR-I->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Smad Complex p-Smad1/5/8 Smad4 p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Target Genes Target Gene Transcription Smad Complex->Target Genes Translocates & Activates This compound This compound This compound->BMPR-I Inhibits

Caption: BMP signaling pathway and the inhibitory effect of this compound.

Experimental Protocol

This protocol is based on the hanging drop method for embryoid body (EB) formation, a common technique for initiating ESC differentiation.

Materials
  • Mouse Embryonic Stem Cells (e.g., D3 line)

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS), ESC-screened

  • L-Glutamine

  • Penicillin-Streptomycin

  • Non-Essential Amino Acids (NEAA)

  • β-Mercaptoethanol

  • Leukemia Inhibitory Factor (LIF)

  • Trypsin-EDTA

  • This compound (From a stock solution in DMSO)

  • DMSO (vehicle control)

  • Petri dishes (bacteriological grade)

  • 96-well plates (optional, for quantitative assessment)

  • Gelatin-coated tissue culture plates

Methods
  • ESC Culture:

    • Maintain undifferentiated mouse ESCs on gelatin-coated plates in standard ESC medium (DMEM, 15% FBS, L-Glutamine, Penicillin-Streptomycin, NEAA, β-Mercaptoethanol, and LIF).

    • Passage cells every 2-3 days to maintain pluripotency.

  • Embryoid Body (EB) Formation (Day 0):

    • Aspirate medium from a confluent plate of ESCs and wash with PBS.

    • Trypsinize the cells and neutralize with ESC medium.

    • Centrifuge the cell suspension and resuspend in differentiation medium (ESC medium without LIF).

    • Prepare a cell suspension of 2 x 104 cells/mL.

    • Form EBs by placing 20 µL drops of the cell suspension onto the lid of a Petri dish (hanging drop method). Each drop will contain approximately 400 cells.

    • Add PBS to the bottom of the dish to maintain humidity and incubate.

  • This compound Treatment (Day 0 - Day 1):

    • Prepare differentiation medium containing this compound at a final concentration of 0.5 - 2 µM. Also, prepare a vehicle control medium with an equivalent concentration of DMSO.

    • For the first 24 hours of differentiation (Day 0 to Day 1), use the this compound-containing medium for the hanging drops.[1][2][3] A treatment window limited to the initial 24 hours is sufficient for robust cardiac induction.[1][2][3]

  • EB Culture and Plating (Day 2 onwards):

    • On Day 2, collect the newly formed EBs by washing the lid with differentiation medium (without this compound or DMSO).

    • Transfer the EBs to a bacteriological Petri dish and culture in suspension for an additional 2-3 days.

    • On Day 4 or 5, transfer individual or small groups of EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth.

  • Assessment of Cardiomyogenesis (Day 7 onwards):

    • Beginning around Day 7, visually inspect the EB outgrowths daily for the appearance of spontaneously contracting areas using a light microscope.

    • The percentage of beating EBs can be quantified as a measure of differentiation efficiency.

The experimental workflow is summarized in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_diff Differentiation cluster_analysis Analysis A Maintain Pluripotent ESCs (+LIF) B Day 0: Hanging Drop EB Formation in Differentiation Medium (-LIF) A->B C Day 0-1: Treat with this compound (or DMSO) for 24h B->C D Day 2: Collect EBs, Culture in Suspension C->D E Day 4-5: Plate EBs onto Gelatin-coated Plates D->E F Day 7+: Observe for Spontaneously Beating Cardiomyocytes E->F G Day 10+: Immunofluorescence/ Q-PCR Analysis F->G

References

Application Notes: Dorsomorphin for Neural Induction of Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dorsomorphin, a small molecule inhibitor of the bone morphogenetic protein (BMP) signaling pathway, is a critical tool for the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural lineages. By inhibiting BMP signaling, this compound promotes the specification of neuroectoderm, the precursor to the central nervous system. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for researchers utilizing this compound for neural induction.

This compound functions by targeting the type I BMP receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream SMAD proteins (SMAD1/5/8) and the subsequent transcription of BMP target genes. This blockade of the BMP pathway is a key step in mimicking the signals that lead to neural development in the early embryo. For enhanced efficiency, this compound is often used in conjunction with an inhibitor of the TGF-β/Activin/Nodal pathway, such as SB431542, a strategy known as dual SMAD inhibition.

Data Presentation

The following tables summarize the quantitative data on the efficiency of neural induction using this compound, both alone and in combination with SB431542.

Table 1: Efficiency of Neural Progenitor Cell (NPC) Generation from hiPSCs using this compound

Treatment ProtocolMarkerPercentage of Positive Cells (Mean ± SD)Cell LinePassage Number
This compound (Single BMP Inhibition)Nestin98.77% ± 3.02%hiPSC5
PAX680.51% ± 14.37%hiPSC5
SOX172.08% ± 16.42%hiPSC5
This compound + SB431542 (Dual SMAD Inhibition)Nestin97.17% ± 5.17%hiPSC5
PAX664.52% ± 19.79%hiPSC5
SOX163.62% ± 16.51%hiPSC5

Data adapted from a study on generating dorsal neural progenitor cells from human iPSCs[1].

Table 2: Neuronal Marker Expression in hADSCs after Dual SMAD Inhibition

Treatment GroupMarkerPercentage of Positive CellsTreatment Duration
This compound + SB431542Gamma Enolase>85%14 days
SB431542 aloneGamma Enolase~15%14 days
This compound aloneGamma EnolaseNot Detected14 days
Control (Basal Medium)Gamma EnolaseNot Detected14 days

Data from a study on the neuronal differentiation of human adipose-derived stem cells[2].

Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 Type I Receptor (ALK2/3/6)->p-SMAD1/5/8 Phosphorylates SMAD1/5/8 SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Target Gene Transcription Target Gene Transcription Nucleus->Target Gene Transcription Promotes Inhibition of Neural Fate Inhibition of Neural Fate Target Gene Transcription->Inhibition of Neural Fate This compound This compound This compound->Type I Receptor (ALK2/3/6) Inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound.

Neural_Induction_Workflow hPSC Culture hPSC Culture Single-Cell Dissociation Single-Cell Dissociation hPSC Culture->Single-Cell Dissociation Embryoid Body (EB) Formation Embryoid Body (EB) Formation Single-Cell Dissociation->Embryoid Body (EB) Formation Aggregate cells Neural Induction Medium Neural Induction Medium Embryoid Body (EB) Formation->Neural Induction Medium Treat with this compound (and optional SB431542) Neural Rosette Formation Neural Rosette Formation Neural Induction Medium->Neural Rosette Formation Culture for 10-12 days NPC Expansion NPC Expansion Neural Rosette Formation->NPC Expansion Select and passage rosettes Characterization Characterization NPC Expansion->Characterization ICC, qRT-PCR

Caption: Experimental workflow for neural induction using this compound.

Experimental Protocols

1. Protocol for Neural Induction of hPSCs using this compound (Single BMP Inhibition)

This protocol is adapted from a method for generating dorsal neural progenitor cells.[1]

Materials:

  • hPSCs cultured on Vitronectin-coated plates in E8 medium

  • 0.5 mM EDTA

  • Ultralow-attachment 6-well plates

  • EB1 medium: Neurobasal medium, 1% GlutaMAX, 1% Penicillin/Streptomycin, 1% N2 supplement, 2% B27 supplement

  • This compound (Sigma)

  • Accutase

  • Geltrex-coated 6-well plates

  • NPC1 medium: DMEM/F12, 1% GlutaMAX, 1% N2 supplement, 2% B27 supplement, 20 ng/ml FGF2

  • STEMdiff™ Neural Rosette Selection Reagent

  • TrypLE

  • 10 µM Y-27632 (ROCK inhibitor)

Procedure:

  • Day 0: Embryoid Body (EB) Formation

    • Treat hPSC colonies with 0.5 mM EDTA to detach them.

    • Plate 1 x 10^6 cells per well in an ultralow-attachment 6-well plate.

    • Culture cells in EB1 medium supplemented with 1.25 µM this compound to form EBs.

  • Day 1-9: EB Culture

    • Continue culturing the EBs in suspension for 10 days.

    • Change the medium every 3 days.

  • Day 10: Plating EBs

    • Dissociate EBs into single cells using Accutase.

    • Plate 3 x 10^5 cells per well onto Geltrex-coated 6-well plates in NPC1 medium.

  • Day 11-15: Neural Rosette Formation

    • Neural rosettes should become visible within 5 days of culture.

  • Rosette Selection and NPC Expansion

    • Select neural rosettes using the STEMdiff™ Neural Rosette Selection Reagent following the manufacturer's instructions.

    • Repeat the rosette selection at the next passage to further purify the dorsal NPC population.

    • Use TrypLE for subsequent passaging of NPCs.

    • Add 10 µM Y-27632 to the medium immediately after passaging to enhance cell survival.

    • Change the NPC1 medium every other day.

2. Protocol for Immunocytochemistry (ICC) of Neural Progenitor Cells

This is a general protocol that can be adapted for staining NPCs with markers like PAX6, SOX1, and Nestin.

Materials:

  • NPCs cultured on coverslips in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies (e.g., anti-PAX6, anti-SOX1, anti-Nestin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation

    • Aspirate the culture medium and wash the cells three times with PBS.

    • Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.

    • Aspirate the PFA and wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens)

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Aspirate and wash with PBS.

  • Blocking

    • Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation

    • Dilute the primary antibodies to their working concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation

    • Wash the cells three times with PBS for 10 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting

    • Wash the cells three times with PBS for 10 minutes each.

    • Incubate with DAPI or Hoechst solution for 5-10 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging

    • Visualize the staining using a fluorescence microscope.

3. Protocol for Quantitative Real-Time PCR (qRT-PCR) for Neural Gene Expression

This protocol outlines the general steps for analyzing the expression of neural-specific genes.

Materials:

  • NPCs

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix, Invitrogen)

  • SYBR Green PCR Master Mix

  • Gene-specific primers for target genes (e.g., PAX6, SOX1, NES) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction

    • Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup

    • Prepare the qRT-PCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers for a specific gene, and the synthesized cDNA.

    • Set up reactions in triplicate for each gene and each sample.

    • Include no-template controls to check for contamination.

  • qRT-PCR Amplification

    • Run the qRT-PCR plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis

    • Analyze the amplification data using the instrument's software.

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

References

Application of Dorsomorphin in Zebrafish Embryogenesis Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of Dorsomorphin, a potent and selective small-molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, in the context of zebrafish embryogenesis research. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of BMP signaling in various developmental processes.

Introduction to this compound

This compound was identified in a chemical screen for compounds that disrupt dorsoventral (DV) axis formation in zebrafish embryos.[1] It functions by selectively inhibiting the ATP-binding site of the BMP type I receptors ALK2, ALK3, and ALK6.[1][2] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[1][2] The resulting phenotype in zebrafish embryos is a dose-dependent dorsalization, characterized by an expansion of dorsal structures at the expense of ventral tissues.[1][3]

It is crucial to note that this compound has been shown to have off-target effects, most notably the inhibition of Vascular Endothelial Growth Factor (VEGF) receptor signaling, which can impact angiogenesis.[4] For studies requiring highly specific BMP inhibition, the use of more selective analogs like DMH1 is recommended.[4]

Key Applications in Zebrafish Embryogenesis

  • Dorsoventral Axis Formation: Studying the establishment of the primary body axes.

  • Gastrulation and Mesoderm Induction: Investigating cell fate specification and morphogenetic movements.

  • Organogenesis: Elucidating the role of BMP signaling in the development of various organs, including the heart, brain, and hematopoietic system.

  • Skeletogenesis: Analyzing the formation of cartilage and bone, particularly craniofacial and vertebral development.[1][5][6]

  • Drug Discovery and Screening: Serving as a tool to identify and characterize other molecules involved in developmental pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound in zebrafish embryos.

Table 1: Dose-Dependent Dorsalization Phenotypes

This table illustrates the percentage of embryos exhibiting different classes of dorsalization phenotypes following treatment with various concentrations of this compound initiated at 3 hours post-fertilization (hpf) and scored at 24 hpf. The classification of dorsalization phenotypes is based on a widely accepted scoring system.[3]

This compound (µM)Normal (%)Class 1 (%)Class 2 (%)Class 3 (%)Class 4 (%)Class 5 (%)
0 (Control) 10000000
0.078 90100000
0.156 75205000
0.313 403515550
0.625 10253020105
2.0 005254030

Data are representative and compiled from graphical representations in the cited literature.[3]

Table 2: Effective Concentrations for Phenotypic Outcomes

This table provides the effective concentrations of this compound and its more selective analog, DMH1, for inducing dorsalization.

CompoundEC100 for Severe Dorsalization (µM)
This compound 2.0
DMH1 0.2

EC100 (Effective Concentration 100%) is the concentration at which 100% of treated embryos exhibit a severe dorsalization phenotype.[4]

Table 3: Effect of this compound on Bone Mineralization

This table shows the quantitative effect of this compound treatment on the number of mineralized vertebrae in zebrafish larvae.

TreatmentNumber of Mineralized Vertebrae (Mean ± SD)Percentage Decrease (%)
DMSO (Control) 12.5 ± 1.5N/A
This compound (4 µM) 6.9 ± 1.245%

Treatment was initiated at 24 hpf, and bone mineralization was assessed at 10 days post-fertilization (dpf).[1][6]

Table 4: Expected Gene Expression Changes (qPCR)

This table provides a representative example of the expected changes in the expression of key developmental marker genes in zebrafish embryos treated with this compound, as would be quantified by qPCR.

GeneFunctionExpected Change in Expression
pax2a Dorsal neural marker (optic stalk, mid-hindbrain boundary)Upregulation / Expansion of expression domain
egr2b (krox20) Dorsal neural marker (rhombomeres 3 and 5)Upregulation / Lateral expansion of expression domain
myod Dorsal mesoderm marker (somites)Upregulation / Expansion of expression domain
eve1 Ventral mesoderm markerDownregulation / Reduction of expression domain

These expected changes are based on qualitative descriptions from in situ hybridization experiments.[1]

Experimental Protocols

Protocol 1: this compound Treatment of Zebrafish Embryos

This protocol describes the general procedure for treating zebrafish embryos with this compound.

Materials:

  • Fertilized zebrafish embryos

  • This compound (stock solution in DMSO)

  • Embryo medium (E3)

  • Petri dishes or multi-well plates

  • Incubator at 28.5°C

Procedure:

  • Collect freshly fertilized zebrafish embryos and place them in a Petri dish with E3 medium.

  • Prepare a working solution of this compound in E3 medium from a concentrated stock solution in DMSO. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. A typical concentration range for inducing dorsalization is 0.5 - 10 µM.[1][3]

  • At the desired developmental stage (e.g., 1-4 cell stage for early patterning studies, or later stages for organogenesis), transfer the embryos to the this compound-containing E3 medium.

  • Include a vehicle control group of embryos treated with the same concentration of DMSO in E3 medium.

  • Incubate the embryos at 28.5°C for the desired duration. The treatment period can range from a few hours to several days depending on the experimental question.

  • At the end of the treatment period, wash the embryos several times with fresh E3 medium to remove the drug.

  • Proceed with phenotypic analysis, in situ hybridization, or RNA extraction for qPCR.

Protocol 2: Whole-Mount In Situ Hybridization (WISH)

This protocol outlines the steps for performing WISH on this compound-treated embryos to visualize the spatial expression patterns of specific genes.

Materials:

  • This compound-treated and control embryos

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol (MeOH)

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP staining solution

Procedure:

  • Fix embryos at the desired stage in 4% PFA overnight at 4°C.

  • Dehydrate the embryos through a series of increasing methanol concentrations (25%, 50%, 75%, 100% MeOH in PBST) and store at -20°C.

  • Rehydrate the embryos through a decreasing methanol series.

  • Permeabilize the embryos by treating with Proteinase K. The duration and concentration will depend on the embryonic stage.

  • Refix the embryos in 4% PFA.

  • Pre-hybridize the embryos in hybridization buffer at 65-70°C for at least 2 hours.

  • Hybridize the embryos with the DIG-labeled RNA probe overnight at 65-70°C.

  • Perform a series of stringent washes to remove the unbound probe.

  • Block the embryos with a blocking solution (e.g., sheep serum in PBST).

  • Incubate with an anti-DIG-AP antibody overnight at 4°C.

  • Wash extensively to remove the unbound antibody.

  • Equilibrate the embryos in the staining buffer.

  • Develop the color reaction using NBT/BCIP solution in the dark.

  • Stop the reaction by washing with PBST.

  • Mount and image the embryos.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of gene expression changes in this compound-treated embryos.

Materials:

  • This compound-treated and control embryos

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Pool a sufficient number of embryos (e.g., 10-30) per treatment group and stage.

  • Homogenize the embryos in TRIzol reagent and extract total RNA according to the manufacturer's protocol.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Set up the qPCR reactions in triplicate for each gene of interest and a reference gene (e.g., β-actin or ef1α).

  • Perform the qPCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control groups.

Visualizations

BMP Signaling Pathway

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Noggin/Chordin Noggin/Chordin Type II Receptor Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 Type I Receptor (ALK2/3/6)->p-SMAD1/5/8 Phosphorylates This compound This compound This compound->Type I Receptor (ALK2/3/6) Inhibits SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Regulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Zebrafish Embryo Collection C Embryo Treatment (this compound & Vehicle Control) A->C B This compound Stock Preparation (in DMSO) B->C D Phenotypic Scoring (Dorsalization) C->D E Whole-Mount In Situ Hybridization (e.g., pax2a, myod) C->E F RNA Extraction & qPCR (Gene Expression Quantification) C->F

References

Dorsomorphin Administration for In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research.[1][2] It is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) and selectively inhibits the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][3][4][5] This dual activity makes it a valuable tool for investigating a multitude of biological processes, including embryonic development, iron homeostasis, cellular differentiation, and cancer biology.[2][3][6] These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in animal models, aiding researchers in designing and executing their experiments effectively.

Mechanism of Action

This compound primarily functions by inhibiting two key signaling pathways:

  • BMP Signaling: It blocks the phosphorylation of SMAD1/5/8 by inhibiting the kinase activity of BMP type I receptors (ALK2, ALK3, and ALK6).[4][6][7][8] This disrupts the downstream signaling cascade that regulates gene expression involved in various developmental and physiological processes.

  • AMPK Signaling: As an ATP-competitive inhibitor, this compound blocks the activity of AMPK, a central regulator of cellular energy homeostasis.[1][2][9][10]

It is crucial to consider these dual inhibitory effects when interpreting experimental results, as observed phenotypes may be a consequence of inhibiting one or both pathways.

Quantitative Data Summary

The following tables summarize reported in vivo dosages and administration routes for this compound in various animal models.

Table 1: this compound Administration in Mouse Models

Application Strain Dosage Route of Administration Frequency Vehicle Reference
Iron HomeostasisC57BL/610 mg/kgIntravenous (tail vein)Single doseNot specified[6]
Cancer (tumor xenograft)Nude (BALB/c)10 mg/kgNot specifiedTwice per week for 3 weeksNot specified[11]
Cancer (tumor xenograft)NOD/SCID10 mg/kgIntraperitonealOnce daily for 28 daysNot specified[12]
Cisplatin-Induced NephrotoxicityC57BL/610 mg/kgIntraperitonealSingle dose 1h before cisplatinDMSO[13]
Iron HomeostasisIron-replete mice~10 mg/kgIntravenousNot specifiedNot specified[4]

Table 2: this compound Administration in Rat Models

Application Strain Dosage Route of Administration Frequency Vehicle Reference
Endotoxemia-induced inflammationSprague-Dawley0.2 mg/kgIntravenousSingle doseNot specified[4][14]

Table 3: this compound Administration in Zebrafish Models

Application Developmental Stage Concentration Administration Duration Reference
Dorsoventral axis formationEmbryos (3 h.p.f.)2 µMImmersion in embryo mediumNot specified[15]
Angiogenesis (intersomitic vessel formation)Embryos (12 h.p.f.)10 µMImmersion in embryo mediumNot specified[15]
Bone mineralizationEmbryos (from 24 h.p.f.)4 µMImmersion in embryo mediumUp to 10 days post-fertilization[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder (or this compound dihydrochloride)

  • Dimethyl sulfoxide (DMSO), sterile

  • Saline (0.9% NaCl), sterile

  • Polyethylene glycol 300 (PEG300) (optional)

  • Tween 80 (optional)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[12]

    • Gentle warming (e.g., 37°C) and sonication can aid in dissolution.[9]

    • Store the stock solution at -20°C.[1]

  • Working Solution Preparation (for Intraperitoneal or Intravenous Injection):

    • Method A (Simple Dilution): On the day of injection, thaw the stock solution and dilute it to the final desired concentration with sterile saline. It is crucial to ensure the final DMSO concentration is low (typically <5-10%) to avoid toxicity.

    • Method B (Co-solvent Formulation): For improved solubility and stability, a co-solvent system can be used. A common formulation is:

      • 5-10% DMSO

      • 30-40% PEG300

      • 5% Tween 80

      • 45-60% Saline or PBS

    • To prepare this formulation, first dissolve the required amount of this compound from the stock solution in DMSO. Then, sequentially add PEG300 and Tween 80, ensuring the solution is clear after each addition. Finally, add saline or PBS to the final volume.[12]

    • The working solution should be prepared fresh and used immediately.[12]

Protocol 2: In Vivo Administration in a Mouse Model of Cancer

This protocol is a general guideline based on published studies.[11]

Materials:

  • Tumor-bearing mice (e.g., nude mice with HCT116 xenografts)

  • Prepared this compound working solution (e.g., for a 10 mg/kg dose)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume.

    • Gently restrain the mouse.

  • Intraperitoneal (IP) Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle and inject the calculated volume of the this compound solution.

  • Treatment Schedule:

    • Administer the injections according to the planned schedule (e.g., twice weekly).[11]

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity, such as weight loss, behavioral changes, or injection site reactions.

    • Measure tumor volume at regular intervals using calipers.

Visualization of Pathways and Workflows

BMP Signaling Pathway Inhibition by this compound

BMP_Signaling_Pathway cluster_nucleus BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 Binds BMPR1 BMP Type I Receptor (ALK2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates pSMAD p-SMAD1/5/8 BMPR1->pSMAD Phosphorylates This compound This compound This compound->BMPR1 Inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Complex->Gene Regulates

Caption: Inhibition of the BMP signaling pathway by this compound.

General Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow start Experimental Design (Hypothesis, Animal Model, Endpoints) prep This compound Preparation (Stock & Working Solutions) start->prep grouping Animal Grouping (Vehicle Control, Treatment Groups) start->grouping admin In Vivo Administration (IP, IV, etc.) prep->admin monitoring Monitoring (Health, Weight, Tumor Size, etc.) admin->monitoring grouping->admin endpoint Endpoint Analysis (Tissue Collection, Biomarker Analysis) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for in vivo experiments using this compound.

Important Considerations

  • Off-target effects: While this compound is a selective inhibitor, the possibility of off-target effects, particularly at higher concentrations, should be considered.[7] For instance, it has been shown to have inhibitory activity against the VEGF type-2 receptor.[15]

  • Toxicity: Monitor animals for any signs of toxicity. The final concentration of solvents like DMSO should be kept to a minimum.

  • Controls: Always include a vehicle control group that receives the same solvent mixture without this compound to account for any effects of the vehicle itself.

  • Solubility: this compound is soluble in DMSO but has poor aqueous solubility.[1] Proper formulation is critical for in vivo delivery.

  • Stability: Prepared solutions should be used promptly as their long-term stability in aqueous solutions may be limited.[10]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate its diverse biological roles in various in vivo animal models.

References

Application Notes: Long-Term Stability of Dorsomorphin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dorsomorphin, also known as Compound C, is a widely used small molecule inhibitor with dual activity. It is a potent, selective, and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Additionally, it is a well-characterized inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, targeting the type I receptors ALK2, ALK3, and ALK6[4][5][6][7]. This dual activity makes it a valuable tool in various research areas, including stem cell differentiation, cancer biology, and metabolic studies. Given its frequent use in solution for in vitro and in vivo experiments, understanding its long-term stability is critical for ensuring experimental reproducibility and accuracy. These application notes provide a comprehensive overview of this compound's stability in common solvents, along with detailed protocols for its preparation and use.

Data Presentation: Stability of this compound

The stability of this compound is highly dependent on its form (lyophilized powder vs. solution), the solvent used, and the storage temperature. The following tables summarize the available data from various suppliers and literature.

Table 1: Stability of Lyophilized this compound Powder

Storage TemperatureDuration of StabilitySpecial Conditions
-20°C≥ 4 yearsHydrochloride form[8]
-20°C3 yearsProtect from light[9]
-20°C24 months (2 years)Desiccated[1][2][10]
-20°C12 monthsProtect from light[11]

Table 2: Stability of this compound in Solution

SolventStorage TemperatureDuration of StabilityNotes
DMSO-80°CUp to 2 yearsProtect from light. Aliquot to avoid freeze-thaw cycles.[9][12]
DMSO-20°C1 to 12 monthsRecommendations vary by supplier. A conservative range is 1-3 months.[1][2][9][12]
Aqueous BufferRoom Temperature / 4°CNot recommended (> 1 day)Sparingly soluble. Prone to precipitation and degradation.[8][10]
Ethanol-20°CNot specifiedGeneral recommendation is to store in aliquots at -20°C and use promptly.[11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound has two primary, well-documented inhibitory effects. It blocks the BMP signaling cascade by inhibiting the kinase activity of type I receptors (ALK2, ALK3, ALK6), which in turn prevents the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8[5][7]. Concurrently, it inhibits AMPK, a central regulator of cellular energy homeostasis[4][6].

Dorsomorphin_Pathway cluster_BMP BMP Signaling cluster_AMPK AMPK Signaling BMP_ligand BMP Ligands (BMP2, BMP4, etc.) BMP_R BMP Type I Receptors (ALK2, ALK3, ALK6) BMP_ligand->BMP_R Binds SMAD SMAD 1/5/8 BMP_R->SMAD Phosphorylates pSMAD pSMAD 1/5/8 Gene_expression Target Gene Transcription pSMAD->Gene_expression Regulates AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK Activates Downstream Downstream Targets AMPK->Downstream Phosphorylates This compound This compound (Compound C) This compound->BMP_R Inhibits This compound->AMPK Inhibits

Caption: this compound inhibits both BMP and AMPK signaling pathways.

Experimental Workflow: From Powder to Cell Culture

The proper handling and preparation of this compound solutions are crucial for successful experiments. The following diagram outlines the recommended workflow.

Dorsomorphin_Workflow start Lyophilized This compound Powder reconstitute Reconstitute in sterile DMSO (e.g., to 10 mM) start->reconstitute warm Warm to 37-55°C (if needed for dissolution) reconstitute->warm aliquot Create single-use aliquots warm->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw aliquot at 37°C store->thaw For use prewarm Pre-warm cell culture medium thaw->prewarm dilute Dilute this compound into medium (to final working concentration) prewarm->dilute filter Filter-sterilize supplemented medium (0.2 µm filter) dilute->filter apply Apply to cells filter->apply

Caption: Recommended workflow for preparing and using this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized this compound to create a concentrated stock solution.

Materials:

  • This compound powder (e.g., 5 mg vial)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Water bath or incubator set to 37°C

Procedure:

  • Preparation: Before opening, gently tap the vial of lyophilized this compound on a hard surface to ensure all powder is at the bottom.

  • Reconstitution: To prepare a 10 mM stock solution from 5 mg of this compound (MW: 399.5 g/mol ), add 1.25 mL of sterile DMSO to the vial[1][2].

  • Solubilization: Vortex briefly. If the solution is not clear or crystals are visible, warm the vial at 37°C for 3-5 minutes to facilitate complete dissolution[5]. Some suppliers note that heating to 55°C may be necessary if crystallization occurs[13].

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes. Aliquoting is critical to prevent potency loss from repeated freeze-thaw cycles[1][2][5].

  • Storage: Store the aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (up to 2 years)[1][9][12]. Always protect from light[5].

Protocol 2: Use of this compound in Cell Culture

This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • Frozen aliquot of 10 mM this compound stock solution

  • Pre-warmed, complete cell culture medium

  • Sterile 0.2 µm low-protein binding syringe filter

Procedure:

  • Thawing: Remove a single aliquot of the this compound stock solution from the freezer and thaw it quickly in a 37°C water bath[5].

  • Dilution: Determine the required volume of stock solution for your desired final concentration (typical working concentrations range from 0.5 µM to 20 µM)[5].

  • Addition to Medium: To prevent precipitation, add the thawed this compound stock directly to pre-warmed cell culture medium[5]. Do not add it to cold medium. Mix gently by pipetting or swirling.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to your specific cell type, typically below 0.5%[5][14].

  • Sterilization (Optional but Recommended): For sensitive applications like pluripotent stem cell culture, filter the final this compound-supplemented medium through a 0.2 µm sterile, low-protein binding filter before applying it to the cells[5].

  • Application: Replace the existing medium on your cells with the freshly prepared this compound-containing medium. Return the cells to the incubator.

References

Application Notes and Protocols: The Use of Dorsomorphin in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It functions by selectively targeting the ATP-binding pocket of the BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[1][3][4] This targeted inhibition makes this compound an invaluable tool in developmental biology and stem cell research, particularly for directing the differentiation of pluripotent stem cells (PSCs) and modulating the development of 3D organoid cultures.[2] Its stability in culture media offers a distinct advantage over less stable compounds like retinoic acid.[5]

Beyond its primary role as a BMP inhibitor, this compound is also a potent inhibitor of AMP-activated protein kinase (AMPK).[2] This dual activity should be considered when designing experiments and interpreting results. These application notes provide a comprehensive overview of this compound's use in various organoid systems, including detailed protocols and quantitative data to guide experimental design.

Mechanism of Action: BMP Pathway Inhibition

The BMP signaling pathway is crucial for coordinating developmental patterning and plays essential physiological roles in mature organisms.[1] The pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs form a complex with the common mediator SMAD4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell fate decisions, proliferation, and differentiation.

This compound exerts its effect by competitively inhibiting the kinase activity of the BMP type I receptors ALK2, ALK3, and ALK6.[2][3] This action prevents the phosphorylation of SMAD1/5/8, effectively blocking the canonical BMP signaling cascade.[1]

BMP_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand Receptor_Complex BMP Receptor Complex (Type I & II) BMP_Ligand->Receptor_Complex Binds SMAD158 SMAD1/5/8 Receptor_Complex->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Transcription SMAD_Complex->Gene_Expression Translocates & Activates This compound This compound This compound->Receptor_Complex

Caption: this compound inhibits the canonical BMP signaling pathway.

Applications in 3D Organoid Culture

This compound is instrumental in directing cell fate and promoting the formation of specific organoid types, most notably neural organoids.

Brain and Neural Organoids

The generation of neural organoids from PSCs relies on mimicking the early stages of neurodevelopment. A key step is the induction of a neuroectodermal fate, which is achieved by inhibiting signaling pathways that promote alternative lineages like mesoderm and endoderm. The "dual-SMAD inhibition" strategy, which involves the simultaneous inhibition of both the BMP and TGF-β pathways, is a cornerstone of many neural differentiation protocols.[5][6]

This compound is the most common small molecule used to inhibit the BMP pathway in this context, often paired with a TGF-β inhibitor such as SB431542.[5][7] This combination efficiently directs PSCs towards a neural fate, forming the neural epithelium that self-organizes into brain organoids.[5] This method is considered more controlled and directed than protocols that rely on spontaneous differentiation following embryoid body (EB) formation.[5]

Cardiac Organoids

BMP signaling plays a complex, stage-dependent role in cardiac development. While essential for specifying cardiac mesoderm, its inhibition at specific time points can enhance the differentiation of cardiomyocytes. Protocols have demonstrated that treating PSC-derived cultures with this compound during the initial stages of differentiation can significantly increase the yield of spontaneously contracting cardiomyocytes.[8]

Other Organoid Systems

This compound's utility extends to other organoid models:

  • Kidney Organoids: It is listed as a component for the culture of kidney organoids.[9]

  • Thyroid Organoids: As thyroid progenitors arise from the anterior foregut endoderm, BMP inhibitors like this compound are used to induce this specific endodermal region.[8]

  • Cancer Organoids: In models of breast cancer, this compound has been shown to decrease the self-renewal capacity of cancer stem-like cells and induce a mesenchymal-to-epithelial transition (MET).[10]

Quantitative Data Summary

The effective concentration and treatment duration of this compound vary significantly depending on the cell type, the specific protocol, and the desired outcome.

Organoid/Cell Type This compound Concentration Treatment Duration Co-treatments Observed Effect Reference
Human iPSC-derived Brain Organoids0.5 µMFrom day 5 onwards (in rotary culture)5 µM SB431542Promotes efficient neural differentiation.[5]
Human iPSC-derived Midbrain Organoids50 nMDaily during iPSC maintenance before organoid formation.FGF2, TGFβ3, Activin A, C59Part of maintenance media for directed differentiation.[11]
Mouse ES Cell-derived Cardiomyocytes2 µMDay -3 to Day 2 of differentiationN/AStrong increases in cardiac marker expression (e.g., Nkx2.5, Myh6).[8]
Human Adipose-Derived Stem Cells (hADSCs)2 µM7 and 14 days20 µM SB431542Induces neuronal differentiation.[12]
Breast Cancer Stem-like Cells2 µM4 days (2D culture), continuous for mammospheresN/AInduces MET, decreases number and size of primary mammospheres.[10]
C2C12 Myofibroblasts4 µM5 daysBMP4 or BMP6Inhibits BMP-mediated osteogenic differentiation.[1][13]

Experimental Protocols

Protocol 1: Generation of Human Brain Organoids from iPSCs

This protocol is adapted from a method that initiates neural differentiation directly from iPSCs, bypassing traditional EB formation to enhance reproducibility.[5]

Brain_Organoid_Workflow Start Day 0: Seed iPSCs (2D Culture) Neural_Induction Day 1-4: Neural Induction (Add this compound + SB431542) Start->Neural_Induction Harvest Day 5: Harvest Neurospheres Neural_Induction->Harvest Embed Day 5: Embed in Matrigel Droplets Harvest->Embed Stationary Day 6-9: Stationary Suspension Culture (Organoid Medium with this compound + SB431542) Embed->Stationary Rotary Day 10 onwards: Rotary Suspension Culture (Transfer to Spinner Flask with Organoid Medium) Stationary->Rotary

Caption: Workflow for generating human brain organoids.

Materials:

  • Human iPSCs

  • iPSC culture medium

  • Neural induction medium (e.g., DMEM/F12 with N2 supplement)

  • This compound (Stock solution in DMSO)

  • SB431542 (Stock solution in DMSO)

  • Extracellular matrix (e.g., Matrigel)

  • Brain Organoid Medium:

    • 1:1 DMEM/F12 and Neurobasal Medium

    • 1x N2 supplement

    • 1x B27 supplement (without Vitamin A)

    • L-glutamine

    • Penicillin/Streptomycin

    • 0.5 µM this compound

    • 5 µM SB431542

    • β-mercaptoethanol

  • Spinner flasks for rotary culture

Methodology:

  • iPSC Culture (Day 0): Plate human iPSCs on a coated surface and culture until they reach high confluency.

  • Neural Induction (Day 1-5):

    • When iPSCs are ready, switch to neural induction medium.

    • Supplement the medium with this compound and SB431542 to initiate neural differentiation directly in the 2D culture.

    • By day 5, the cells will have formed a neural epithelium and begin to detach as neurospheres.[5]

  • Neurosphere Embedding (Day 5):

    • Gently collect the detached neurospheres.

    • Embed individual neurospheres into droplets of extracellular matrix (e.g., Matrigel) on a petri dish. Allow the droplets to solidify at 37°C.

  • Stationary Culture (Day 6-9):

    • Once solidified, add pre-warmed Brain Organoid Medium containing this compound and SB431542 to the dish.

    • Culture the embedded organoids in a stationary position, changing the medium every other day.

  • Rotary Suspension Culture (Day 10 onwards):

    • Carefully transfer the developing organoids to a spinner flask containing pre-warmed Brain Organoid Medium.

    • Place the flask on an orbital shaker or magnetic stirrer with a slow rotation speed (e.g., 25 rpm) to improve nutrient and oxygen exchange for the growing organoids.[5]

    • Continue long-term culture, changing the medium every 2-3 days.

Protocol 2: Induction of Cardiomyocyte Differentiation from ES Cells

This protocol describes a method to enhance cardiomyocyte formation from embryonic stem (ES) cells by timed administration of this compound.[8]

Cardiac_Workflow Start Day -3 to 0: ES Cell Culture + 2 µM this compound EB_Formation Day 0: Form Embryoid Bodies (EBs) (Hanging Drop Method) Start->EB_Formation EB_Culture Day 0-2: EB Culture + 2 µM this compound EB_Formation->EB_Culture Plating Day 2: Plate EBs (Remove this compound) EB_Culture->Plating Differentiation Day 3-12: Cardiomyocyte Differentiation Plating->Differentiation Beating Day 8-12: Observe Beating Cardiomyocytes Differentiation->Beating

Caption: Workflow for this compound-induced cardiomyocyte differentiation.

Materials:

  • Mouse ES cells

  • ES cell maintenance medium

  • This compound (2 µM working concentration)

  • Differentiation medium (e.g., IMDM supplemented with serum, L-glutamine, transferrin)

  • Hanging drop culture plates

  • Gelatin-coated tissue culture plates

Methodology:

  • Pre-treatment (Day -3 to 0): Culture undifferentiated ES cells in standard maintenance medium supplemented with 2 µM this compound for 3 days.[8]

  • Embryoid Body (EB) Formation (Day 0):

    • Dissociate the pre-treated ES cells into a single-cell suspension.

    • Use the hanging drop method to form EBs of a defined cell number (e.g., 400 cells per 20 µL drop).

    • The hanging drop medium should also contain 2 µM this compound.

  • EB Culture (Day 0-2): Culture the EBs in hanging drops for 2 days.

  • EB Plating and Differentiation (Day 2 onwards):

    • Collect the EBs from the hanging drops.

    • Transfer the EBs to a new suspension culture dish in differentiation medium without this compound and culture for one day.

    • On Day 3, plate the EBs onto gelatin-coated tissue culture plates.

  • Maturation and Analysis (Day 8-12):

    • Continue to culture the plated EBs, changing the differentiation medium as required.

    • Beginning around day 8, observe the plates for the appearance of synchronously beating areas.[8]

    • The efficiency of differentiation can be quantified by counting beating areas or by flow cytometry/immunofluorescence for cardiac markers (e.g., Nkx2.5, α-actinin).[8]

Conclusion

This compound is a powerful and versatile small molecule for manipulating cell fate in 3D organoid cultures. Its primary application is the robust induction of neural lineages from pluripotent stem cells through the inhibition of BMP signaling, a critical component of the widely used dual-SMAD inhibition strategy.[5][7] Furthermore, its timed application can significantly enhance the generation of other cell types, such as cardiomyocytes.[8] The protocols and data presented here provide a foundational guide for researchers looking to incorporate this compound into their organoid culture workflows to achieve more controlled, efficient, and reproducible differentiation outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Dorsomorphin-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity when using Dorsomorphin in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound, also known as Compound C, is a small molecule inhibitor. Its primary targets are:

  • AMP-activated protein kinase (AMPK) : It is a potent, ATP-competitive inhibitor of AMPK with a Ki value of 109 nM.[1][2]

  • Bone Morphogenetic Protein (BMP) signaling : It selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream mediators SMAD1/5/8.[3][4][5]

Q2: Why does this compound induce cytotoxicity in primary cell cultures?

This compound-induced cytotoxicity can stem from several mechanisms, which may be independent of its primary AMPK-inhibiting function:[2][6]

  • Induction of Apoptosis : this compound can induce apoptosis in various cancer cell lines.[7][8] This can occur through the inhibition of Heat Shock Factor 1 (HSF1), leading to reduced expression of anti-apoptotic Heat Shock Proteins (HSPs).[7][9]

  • Cell Cycle Arrest : The compound can cause cell cycle arrest, typically at the G2/M phase, which can precede apoptosis.[2][10]

  • Off-Target Effects : this compound is known to inhibit other kinases besides AMPK, including the VEGF type-2 receptor, which can disrupt critical cell survival pathways.[11][12][13]

  • Induction of Autophagy and Necroptosis : In some cell types, this compound has been shown to induce other forms of cell death, such as autophagy and necroptosis.[2][14]

Q3: What is a typical effective concentration for this compound, and at what concentrations does cytotoxicity become a concern?

The effective concentration of this compound is highly cell-type dependent.

  • BMP Inhibition : Inhibition of BMP4-induced SMAD phosphorylation occurs with an IC50 of approximately 0.47 µM in pulmonary artery smooth muscle cells.[3][15] Concentrations around 4 µM have been used to inhibit BMP-mediated differentiation without significant cytotoxicity in C2C12 cells.[3][5]

  • Cytotoxicity : Cytotoxic effects, measured by IC50 values, can range from low micromolar to double-digit micromolar concentrations depending on the cell line and duration of exposure. For example, after 48-72 hours of treatment, IC50 values have been reported from ~6.5 µM in uveal melanoma cells to over 30 µM in others.[10][14][16] It is critical to perform a dose-response curve for your specific primary cell type.

Q4: How can I differentiate between specific BMP/AMPK pathway inhibition and general off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for data interpretation.

  • Use Rescue Experiments : If inhibiting the BMP pathway is the goal, try to rescue the cytotoxic effect by adding downstream components of the pathway.

  • Employ Alternative Inhibitors : Use a more specific inhibitor for the same target, such as LDN-193189 for the BMP pathway, and compare the results.[12]

  • Analyze Downstream Markers : Use Western blotting or qPCR to confirm that the intended pathway (e.g., p-SMAD1/5/8 for BMP or p-ACC for AMPK) is inhibited at concentrations that do not cause widespread cell death.

  • Use a Structurally Related Inactive Analog : If available, a similar compound that does not inhibit the target kinase can serve as a negative control to identify non-specific effects.

Troubleshooting Guides

Problem 1: High levels of unexpected cell death at intended effective concentrations.
  • Question: I am observing significant cytotoxicity in my primary cell culture at a concentration that should only inhibit BMP signaling. What could be the cause?

  • Answer: This is a common issue stemming from several factors:

    • Primary Cell Sensitivity: Primary cells are often more sensitive than immortalized cell lines. The effective, non-toxic concentration in a published cell line may be cytotoxic to your primary cells.

    • Off-Target Kinase Inhibition: this compound inhibits several kinases other than AMPK and BMP receptors.[12][17] Your primary cells might rely on one of these off-target kinases for survival.

    • Solvent Toxicity: this compound is typically dissolved in DMSO.[6] Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and that you run a vehicle-only control.

    • Reagent Stability: this compound solutions should be stored properly at -20°C and aliquoted to avoid freeze-thaw cycles, which can degrade the compound and alter its effective concentration.[6]

    Suggested Solution:

    • Perform a Dose-Response Curve: Always begin by determining the IC50 for cytotoxicity in your specific primary cell type using a viability assay (e.g., MTT or CellTox Green).

    • Determine the Effective Concentration (EC50): In parallel, perform a dose-response analysis for your target of interest (e.g., inhibition of SMAD1/5/8 phosphorylation).

    • Establish a Therapeutic Window: Compare the IC50 and EC50 to identify a concentration range that effectively inhibits the target pathway without inducing significant cell death.

Problem 2: Inconsistent results and high variability between experiments.
  • Question: My results for this compound-induced cytotoxicity are not reproducible. Why is there so much variability?

  • Answer: Variability in primary cell culture experiments can be challenging. Key sources include:

    • Donor Heterogeneity: Primary cells from different donors can have significant genetic and epigenetic differences, leading to varied responses to drug treatment.

    • Cell Culture Conditions: Minor variations in cell density, passage number, media composition, or incubation time can impact results.

    • Reagent Preparation: Inconsistent preparation of this compound stock solutions or serial dilutions can lead to dosing errors.

    Suggested Solution:

    • Standardize Protocols: Use a detailed, standardized protocol for cell seeding, treatment, and assay procedures.

    • Pool Donors (If Applicable): If your experimental design allows, pooling cells from multiple donors can help average out individual variabilities.

    • Use Master Mixes: Prepare a master mix of media containing this compound for each concentration to ensure uniform treatment across all replicates.

    • Maintain Consistent Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too long.

Problem 3: My cell cultures are becoming contaminated after treatment.
  • Question: I've noticed my cultures look cloudy or have visible particles after adding this compound. Is this contamination?

  • Answer: While this compound itself should not cause contamination, the increased handling required for treatment can introduce contaminants like bacteria, yeast, or fungi.[18][19]

    • Bacterial Contamination: Often characterized by a rapid drop in pH (medium turns yellow) and visible turbidity.[19]

    • Yeast Contamination: Appears as small, budding particles, sometimes in chains. The medium may remain clear initially.[18]

    • Fungal (Mold) Contamination: Presents as filamentous structures (hyphae) floating in the medium or attached to the culture surface.[19]

    Suggested Solution:

    • Strict Aseptic Technique: Always work in a certified biological safety cabinet. Sterilize all equipment and reagents, and minimize the time that cultures are outside the incubator.[18][20]

    • Filter-Sterilize Reagents: If you suspect your media or other solutions are contaminated, filter them through a 0.22 µm filter.[20]

    • Regularly Test for Mycoplasma: Mycoplasma is a common, invisible contaminant that can affect cell health and experimental outcomes. Use PCR-based or fluorescence staining kits to test your cultures regularly.[19]

    • Discard Contaminated Cultures: Do not attempt to salvage heavily contaminated cultures. Discard them immediately and decontaminate the incubator and biosafety cabinet to prevent cross-contamination.[18]

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) for this compound varies significantly across different cell types and experimental conditions. The following table summarizes published data to provide a reference range.

Cell LineCell TypeDurationIC50 Value (µM)Reference
92-1Uveal Melanoma48 h6.526[16]
Mel 270Uveal Melanoma48 h8.39[14]
MP46Uveal Melanoma48 h10.13[14][16]
OMM2.5Uveal Melanoma48 h31.45[14][16]
HeLaCervical Cancer24 h10.71[14]
HCT116Colorectal Cancer24 h11.34[14]
A17Breast Cancer96 h1.338[10]
PASMCsSmooth Muscle30 min0.47 (for p-SMAD inhibition)[3][15]

Note: These values should be used as a guideline. It is essential to determine the IC50 experimentally in your specific primary cell culture system.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21]

Materials:

  • Primary cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[22]

Materials:

  • Primary cells in a 96-well plate

  • This compound

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox-ONE™)

  • Lysis Buffer (provided in kit for maximum LDH release control)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Set Up Controls:

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the compound-treated wells.

    • Maximum LDH Release Control: Add Lysis Buffer to control wells 45 minutes before measurement.[22]

    • No Cell Control: Medium only, to measure background.

  • Sample Collection: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions and add it to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance or fluorescence at the recommended wavelength.

  • Analysis: Calculate the percentage of cytotoxicity by subtracting the background and normalizing the sample values to the maximum LDH release control.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin-Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

  • Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol (typically 5 µL of each).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_0 This compound Action cluster_1 Primary Targets cluster_2 Off-Target cluster_3 Downstream Pathways cluster_4 Cellular Outcome This compound This compound (Compound C) AMPK AMPK This compound->AMPK Inhibits BMPR BMP Type I Receptors (ALK2, ALK3, ALK6) This compound->BMPR Inhibits VEGFR VEGF Receptor 2 This compound->VEGFR Inhibits (Off-target) HSF1 HSF1 This compound->HSF1 Inhibits mTOR mTOR Pathway AMPK->mTOR SMAD p-SMAD 1/5/8 BMPR->SMAD Angiogenesis Angiogenesis VEGFR->Angiogenesis Differentiation Altered Differentiation SMAD->Differentiation CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest ReducedViability Reduced Viability mTOR->ReducedViability Angiogenesis->ReducedViability Apoptosis Apoptosis HSF1->Apoptosis

Caption: Signaling pathways affected by this compound leading to cytotoxicity.

G cluster_workflow Experimental Workflow A 1. Seed Primary Cells in 96-well plate B 2. Prepare this compound serial dilutions A->B C 3. Treat cells for 24-72 hours B->C D 4. Add Assay Reagent (e.g., MTT, LDH Substrate) C->D E 5. Incubate as per protocol D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Analyze Data (Calculate % Viability/Cytotoxicity) F->G

Caption: General experimental workflow for assessing this compound cytotoxicity.

G Start High Cytotoxicity Observed Q1 Did you run a vehicle control? Start->Q1 A1_Yes Vehicle control shows no cytotoxicity Q1->A1_Yes Yes A1_No Run experiment again with vehicle control Q1->A1_No No Q2 Is the IC50 for your cell type known? A1_Yes->Q2 A2_Yes Concentration used is well above IC50 Q2->A2_Yes Yes A2_No Perform dose-response to find IC50 Q2->A2_No No Q3 Have you confirmed target inhibition at this concentration? A2_Yes->Q3 Sol1 Solution: Lower this compound concentration into the non-cytotoxic range A2_Yes->Sol1 A3_Yes Cytotoxicity may be due to on-target or off-target effects Q3->A3_Yes Yes A3_No Perform Western blot for p-SMAD or p-ACC Q3->A3_No No Sol2 Solution: Consider a more specific inhibitor (e.g., LDN-193189) A3_Yes->Sol2

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

How to minimize the non-specific effects of Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the non-specific effects of Dorsomorphin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as Compound C, was initially identified as a selective, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK). However, it was later discovered to be a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8.

Q2: What are the main non-specific effects of this compound?

The primary non-specific effects of this compound are the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2, also known as KDR/Flk-1) signaling. These off-target effects can lead to misinterpretation of experimental results, particularly in studies related to metabolism, angiogenesis, and cell proliferation.

Q3: How can I minimize the non-specific effects of this compound?

There are several strategies to minimize the non-specific effects of this compound:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired effect on BMP signaling while minimizing off-target inhibition.

  • Use more specific analogs: Consider using this compound analogs with improved specificity, such as DMH1 or LDN-193189. DMH1, in particular, has been shown to be a highly selective BMP inhibitor with minimal effects on VEGF and AMPK signaling.

  • Include appropriate experimental controls: Perform control experiments to independently assess the effects on AMPK and VEGF signaling pathways.

  • Employ genetic approaches: When possible, use genetic methods (e.g., siRNA, shRNA, or CRISPR/Cas9) to specifically knock down the target of interest (e.g., ALK2) to confirm that the observed phenotype is not due to off-target effects.

Q4: What are the differences in specificity between this compound, DMH1, and LDN-193189?

This compound is the least specific of the three, with significant off-target effects on AMPK and VEGFR2. LDN-193189 is more potent and specific for BMP receptors than this compound but can still exhibit some off-target activities. DMH1 is considered the most selective inhibitor of the BMP type I receptors ALK2 and ALK3, with negligible effects on AMPK and VEGF signaling pathways.

Troubleshooting Guides

Issue 1: Unexpected effects on cell metabolism or angiogenesis.

Possible Cause: Off-target inhibition of AMPK or VEGFR2 by this compound.

Troubleshooting Workflow:

start Unexpected Metabolic or Angiogenic Phenotype check_ampk Assess AMPK Pathway (p-ACC Western Blot) start->check_ampk check_vegfr Assess VEGFR2 Pathway (p-VEGFR2 Western Blot) start->check_vegfr off_target_ampk AMPK Pathway Inhibited check_ampk->off_target_ampk Phosphorylation decreased no_off_target Pathways Not Inhibited check_ampk->no_off_target No change off_target_vegfr VEGFR2 Pathway Inhibited check_vegfr->off_target_vegfr Phosphorylation decreased check_vegfr->no_off_target No change solution_analog Use More Specific Analog (e.g., DMH1) off_target_ampk->solution_analog solution_concentration Lower this compound Concentration off_target_ampk->solution_concentration off_target_vegfr->solution_analog off_target_vegfr->solution_concentration investigate_further Investigate Alternative Mechanisms no_off_target->investigate_further

Caption: Troubleshooting workflow for unexpected metabolic or angiogenic effects.

Detailed Steps:

  • Assess AMPK Activity: Perform a Western blot to measure the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK. A decrease in p-ACC levels upon this compound treatment indicates off-target AMPK inhibition.

  • Assess VEGFR2 Activity: Conduct a Western blot to determine the phosphorylation status of VEGFR2. A reduction in p-VEGFR2 levels in the presence of this compound suggests off-target inhibition of the VEGF signaling pathway.

  • Implement Solutions:

    • If off-target effects are confirmed, switch to a more specific analog like DMH1.

    • Alternatively, perform a dose-response experiment to find the lowest concentration of this compound that inhibits BMP signaling without significantly affecting AMPK or VEGFR2 activity.

Issue 2: Inconsistent or variable results between experiments.

Possible Cause:

  • Degradation of this compound stock solution.

  • Variability in cell culture conditions.

  • Inconsistent treatment times.

Troubleshooting Workflow:

start Inconsistent Results check_stock Prepare Fresh This compound Stock start->check_stock standardize_culture Standardize Cell Culture Conditions start->standardize_culture optimize_treatment Optimize Treatment Time start->optimize_treatment re_evaluate Re-evaluate Experiment check_stock->re_evaluate standardize_culture->re_evaluate optimize_treatment->re_evaluate consistent_results Consistent Results re_evaluate->consistent_results

Caption: Workflow to address inconsistent experimental results.

Detailed Steps:

  • Prepare Fresh Stock Solution: this compound in solution can degrade over time. Prepare a fresh stock solution in DMSO and store it in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

  • Standardize Cell Culture: Ensure consistency in cell density, passage number, and serum concentration, as these can influence cellular signaling pathways.

  • Optimize Treatment Duration: The timing of this compound treatment can be critical. Perform a time-course experiment to determine the optimal duration for observing the desired effect on BMP signaling.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound and Analogs (IC50 values in nM)

CompoundALK2 (BMPRI)ALK3 (BMPRI)ALK6 (BMPRI)ALK5 (TGFβRI)VEGFR2 (KDR)AMPK
This compound 11918>10,0001,27025.11,300
LDN-193189 1.40.31.81,180214.7>10,000
DMH1 271051,300>30,000>30,000>30,000

Data synthesized from Hao et al., 2010.

Signaling Pathways

BMP Signaling Pathway and this compound Inhibition

cluster_membrane Cell Membrane BMPRII BMPRII ALK2_3_6 ALK2/3/6 (BMPRI) BMPRII->ALK2_3_6 Phosphorylates SMAD1_5_8 SMAD1/5/8 ALK2_3_6->SMAD1_5_8 Phosphorylates BMP BMP Ligand BMP->BMPRII This compound This compound This compound->ALK2_3_6 pSMAD1_5_8 p-SMAD1/5/8 Complex SMAD Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: this compound inhibits BMP type I receptors (ALK2/3/6).

Off-Target Effects of this compound on VEGF and AMPK Signaling

cluster_vegf VEGF Signaling cluster_ampk AMPK Signaling This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits AMPK AMPK This compound->AMPK Inhibits VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis AMP AMP/ATP Ratio AMP->AMPK Metabolism Cellular Metabolism AMPK->Metabolism

Troubleshooting Dorsomorphin insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorsomorphin. The information addresses common challenges, particularly its insolubility in aqueous media, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a Ki value of 109 nM.[1][2][3][4][5] It is also a selective inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[6][7][8][9][10][11][12] This inhibition blocks the BMP-mediated phosphorylation of SMAD1/5/8.[7][8][9][10] Due to its dual activity, this compound is widely used in studies related to cell differentiation, developmental biology, and cancer research.[4][6]

Q2: I am observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is the cause?

This is a common issue arising from this compound's low solubility in aqueous solutions.[1][13] this compound is practically insoluble in water and ethanol.[1] The standard solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[7] When a concentrated DMSO stock solution is diluted into an aqueous medium, the this compound can precipitate out of the solution due to the change in solvent polarity.

Q3: How can I prevent this compound from precipitating in my cell culture medium?

Several steps can be taken to minimize precipitation:

  • Pre-warm the culture medium: Before adding the this compound stock solution, warm the cell culture medium to 37°C.[8]

  • Ensure a low final DMSO concentration: The final concentration of DMSO in the culture medium should not exceed 0.5%.[8] High concentrations of DMSO can be toxic to cells.

  • Add the stock solution slowly while mixing: Gently agitate or swirl the medium as you add the this compound stock solution to facilitate rapid and even dispersion.

  • Use the supplemented medium immediately: It is recommended to use the medium containing this compound shortly after preparation to minimize the chances of precipitation over time.[1]

  • Filter the final solution: After adding this compound to the medium, you can filter it through a 0.2 µm low-protein binding filter to remove any micro-precipitates.[8]

Q4: What is the recommended solvent and concentration for a this compound stock solution?

The recommended solvent for this compound is DMSO.[7][14] A common stock solution concentration is 10 mM.[3][8][15] To prepare a 10 mM stock solution, you can, for example, reconstitute 5 mg of this compound powder in 1.25 ml of DMSO.[3][15]

Q5: Are there any techniques to aid the dissolution of this compound in DMSO?

Yes, to facilitate the dissolution of this compound in DMSO, you can:

  • Warm the solution: Gently warm the tube at 37°C for 3-10 minutes.[1][8]

  • Use sonication: Shaking the solution in an ultrasonic bath can also help dissolve the compound.[1][4]

Q6: How should I store my this compound stock solution?

This compound powder should be stored at -20°C.[7][8] Once dissolved in DMSO, the stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][8][15] When stored properly, the lyophilized powder is stable for up to 24 months, and the solution is stable for up to 3 months.[3][15]

Q7: Is there a water-soluble alternative to this compound?

Yes, this compound dihydrochloride is a water-soluble form of the compound.[2][5][10][16] This salt form can be a suitable alternative if you are experiencing persistent solubility issues with the freebase form in your aqueous experimental setup.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent or low temperature.Ensure you are using a sufficient volume of fresh DMSO. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[1][4][8]
Precipitate forms immediately upon adding DMSO stock to aqueous media. Poor solubility of this compound in aqueous solutions.Pre-warm the aqueous medium to 37°C before adding the stock solution. Add the stock solution slowly while vortexing or stirring. Ensure the final DMSO concentration is below 0.5%.[8]
The final culture medium with this compound is cloudy or contains visible particles. Precipitation of this compound or other media components.Filter the final supplemented medium through a 0.2 µm low-protein binding sterile filter before adding it to the cells.[8] Consider using the water-soluble this compound dihydrochloride.[10]
Inconsistent experimental results. Degradation of this compound stock solution.Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -20°C for no longer than 3 months.[3][15]
Observed cell toxicity. High final DMSO concentration.Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%.[8]

Quantitative Data Summary

This compound Solubility

SolventSolubilityNotes
DMSO ≥8.49 mg/mL[1]Warming and sonication can improve solubility.[1][4]
Water Insoluble[1]
Ethanol Insoluble[1]

This compound Dihydrochloride Solubility

SolventSolubilityNotes
Water 100 mM (47.24 mg/mL[2])Can be dissolved directly in aqueous buffers.[17]
DMSO 20 mM[2]With gentle warming.[2]
PBS (pH 7.2) ~1 mg/mL[17]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (Molecular Weight: 399.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution from 5 mg of this compound, add 1.25 mL of DMSO to the vial.[3][15]

    • Gently vortex the solution to mix.

    • If the powder does not fully dissolve, warm the tube at 37°C for 3-10 minutes and/or place it in an ultrasonic bath for a short period.[1][8]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[8][15]

Protocol for Preparing Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure:

    • Determine the final concentration of this compound required for your experiment (e.g., 10 µM).

    • Calculate the volume of the 10 mM stock solution needed. For a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the stock solution.

    • Ensure the final DMSO concentration will be ≤ 0.5% (in this example, 10 µL in 10 mL is 0.1%).

    • While gently swirling the pre-warmed medium, slowly add the calculated volume of the this compound stock solution.

    • Use the supplemented medium immediately for your experiment.

    • (Optional) If you observe any cloudiness, filter the medium through a 0.2 µm sterile filter.[8]

Visualizations

Dorsomorphin_Signaling_Pathways cluster_BMP BMP Signaling Pathway cluster_AMPK AMPK Signaling Pathway BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII BMPRI BMP Type I Receptor (ALK2, ALK3, ALK6) BMPRII->BMPRI SMAD1_5_8 SMAD1/5/8 BMPRI->SMAD1_5_8 phosphorylates SMAD_Complex SMAD Complex SMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus_BMP Nucleus SMAD_Complex->Nucleus_BMP Gene_Transcription_BMP Gene Transcription Nucleus_BMP->Gene_Transcription_BMP AMP_ATP_Ratio High AMP:ATP Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates Downstream_Targets Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream_Targets phosphorylates Metabolic_Processes Cellular Metabolic Processes Downstream_Targets->Metabolic_Processes This compound This compound This compound->BMPRI This compound->AMPK

Caption: this compound inhibits both the BMP and AMPK signaling pathways.

Dorsomorphin_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder This compound Powder Add_DMSO Add DMSO (e.g., to 10 mM) Powder->Add_DMSO Dissolve Warm (37°C) and/or Sonicate Add_DMSO->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot and Store at -20°C Stock->Aliquot Add_Stock Slowly Add Stock to Medium (Final DMSO ≤ 0.5%) Aliquot->Add_Stock Warm_Media Pre-warm Aqueous Medium (37°C) Warm_Media->Add_Stock Mix Gently Mix Add_Stock->Mix Filter Optional: Filter (0.2 µm) Mix->Filter Use Use Immediately Filter->Use

Caption: Recommended workflow for preparing this compound solutions.

References

Dorsomorphin degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage, handling, and troubleshooting of Dorsomorphin (also known as Compound C).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound powder?

A1: Lyophilized this compound powder should be stored at -20°C in a desiccated environment.[1][2][3] Under these conditions, the compound is stable for at least two to four years.[4][5][6] For optimal stability, it is also advisable to protect the powder from light.[7][8][9]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5][10] To prepare a 10 mM stock solution, for example, 5 mg of this compound powder can be reconstituted in 1.25 ml of DMSO.[2] Gentle warming to 37°C for 3-5 minutes or ultrasonication can aid in complete dissolution.[7][11]

Once in solution, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][7] These aliquots should be stored at -20°C or -80°C and protected from light.[7][12] The stability of stock solutions varies by storage temperature, ranging from 3 months at -20°C to up to 2 years at -80°C.[1][12][13]

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: this compound has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[4][6] For cell culture experiments, the final dilution of the this compound stock solution into aqueous media should be done immediately before use.[9]

Q4: Can I use the dihydrochloride salt of this compound interchangeably with the freebase form?

A4: this compound is available as a freebase and as a dihydrochloride salt. The dihydrochloride salt has greater solubility in aqueous solutions like PBS (approximately 1 mg/ml).[6][14] For cell-based assays where direct dissolution in aqueous media is preferred, the dihydrochloride salt can be a better choice.[13] However, it is important to account for the difference in molecular weight when preparing solutions of a specific molarity.

Q5: What are the primary cellular targets of this compound?

A5: this compound has two main, well-characterized targets. It is a potent, selective, and reversible inhibitor of AMP-activated protein kinase (AMPK).[1][13][15] Additionally, it inhibits the bone morphogenetic protein (BMP) signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6, which in turn blocks the phosphorylation of SMAD1, SMAD5, and SMAD8.[7][10][12]

Data on this compound Stability and Storage

The following tables summarize the recommended storage conditions and stability for this compound in its solid form and in solution.

Table 1: Storage and Stability of Lyophilized this compound

Storage ConditionTemperatureDuration of StabilityAdditional Notes
Lyophilized Powder-20°C≥ 24 months[1][2][3]Store in a desiccated environment, protected from light.[7][8]

Table 2: Storage and Stability of this compound Stock Solutions

SolventStorage TemperatureDuration of StabilityRecommendations
DMSO-20°C1 to 12 months[3][12]Aliquot to avoid freeze-thaw cycles. Protect from light.[7]
DMSO-80°C1 to 2 years[12][13]Aliquot to avoid freeze-thaw cycles. Protect from light.[12]
Aqueous Buffer/Media4°C or -20°CNot recommended for > 24 hours[4][6]Prepare fresh before each experiment.

Troubleshooting Guide

Problem 1: My this compound stock solution in DMSO appears cloudy or has visible precipitates.

  • Cause: this compound may not be fully dissolved, or it may have precipitated out of solution upon cooling after initial dissolution with warming. The hygroscopic nature of DMSO can also reduce the solubility of the compound if the DMSO has absorbed moisture.[13]

  • Solution:

    • Warm the vial to 37°C for 5-10 minutes and vortex or sonicate to try and redissolve the compound.[7][11]

    • Ensure you are using fresh, anhydrous DMSO for preparing your stock solutions.[13]

    • If precipitation persists upon dilution into aqueous media, pre-warming the media before adding the this compound stock can help.[5] It is also recommended to filter the final supplemented media through a 0.2 µm low-protein binding filter.[5]

Problem 2: I am observing inconsistent or no effect of this compound in my experiments.

  • Cause 1: Degraded this compound. The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged storage in solution.

  • Solution 1: Use a fresh aliquot of your this compound stock solution. If you have been storing your stock solution for an extended period, it may be necessary to prepare a fresh solution from lyophilized powder. It is also recommended to perform a biological activity validation assay (see Experimental Protocols section).

  • Cause 2: Off-target effects. At high concentrations, this compound may inhibit other kinases, leading to unexpected biological effects.[16]

  • Solution 2: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Use the lowest effective concentration to maximize selectivity for BMP signaling.

Problem 3: How can I confirm that my this compound is biologically active?

  • Solution: You can perform a functional assay to confirm the inhibitory activity of your this compound stock. A common method is to assess its ability to block BMP-induced phosphorylation of SMAD1/5/8 in a responsive cell line (e.g., C2C12 cells). A detailed protocol for this validation is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • To prepare a 10 mM stock solution from 5 mg of this compound (Molecular Weight: 399.49 g/mol ), add 1.25 mL of anhydrous DMSO to the vial.[2]

  • Vortex the vial thoroughly to dissolve the powder. If necessary, warm the solution at 37°C for 3-5 minutes or sonicate until the solution is clear.[7][11]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Stability-Indicating HPLC-UV Assay

This protocol provides a general framework for assessing the stability of this compound. Specific parameters such as the column and mobile phase composition may require optimization.

  • Forced Degradation Study:

    • Prepare solutions of this compound in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solution in the intended solvent (e.g., 50:50 acetonitrile:water).

    • Expose the solutions to elevated temperature (e.g., 60°C) and/or UV light to induce degradation (aiming for 5-20% degradation).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector set to a wavelength where this compound has a strong absorbance (e.g., around 301 nm).[5]

    • Analysis: Inject the stressed and control samples. The method is considered stability-indicating if the degradation products are resolved from the parent this compound peak.

  • Validation:

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.

Protocol 3: Verification of this compound Bioactivity via Inhibition of SMAD1/5/8 Phosphorylation

  • Cell Culture: Plate a BMP-responsive cell line, such as C2C12 myoblasts, in a suitable growth medium and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.

  • BMP Stimulation: Add a BMP ligand, such as BMP4 (at a final concentration of 20-50 ng/mL), to the wells. Incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (P-SMAD1/5/8).

    • As loading controls, probe the membrane with antibodies for total SMAD1 and a housekeeping protein (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: A dose-dependent decrease in the P-SMAD1/5/8 signal in the this compound-treated samples compared to the BMP4-stimulated control confirms the biological activity of the this compound.

Diagrams

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R Recruits P_TypeI_R Phosphorylated Type I Receptor TypeI_R->P_TypeI_R Phosphorylates SMAD158 SMAD1/5/8 P_TypeI_R->SMAD158 Phosphorylates P_SMAD158 P-SMAD1/5/8 SMAD158->P_SMAD158 Complex P-SMAD1/5/8 + SMAD4 Complex P_SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription This compound This compound This compound->P_TypeI_R Inhibits Kinase Activity

Caption: BMP Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow Start Start: This compound Sample Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Dev Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->Validation Stability_Study Perform Stability Study (Long-term & Accelerated Conditions) Validation->Stability_Study Analysis Analyze Samples at Time Points Stability_Study->Analysis Data_Eval Evaluate Data: Quantify Degradants, Assess Purity Analysis->Data_Eval End End: Determine Shelf-life & Storage Conditions Data_Eval->End

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Flowchart Start Inconsistent or No Experimental Effect Check_Stock Is the stock solution clear and recently prepared? Start->Check_Stock Precipitation Is there precipitate in the final culture medium? Check_Stock->Precipitation Yes Action_NewStock Prepare fresh stock solution from lyophilized powder. Aliquot and store properly. Check_Stock->Action_NewStock No Concentration Are you using an appropriate concentration? Precipitation->Concentration No Action_WarmMedia Pre-warm culture medium before adding stock. Filter final solution. Precipitation->Action_WarmMedia Yes Action_DoseResponse Perform a dose-response experiment to find the optimal concentration. Concentration->Action_DoseResponse No Action_BioAssay Verify biological activity (e.g., P-SMAD Western Blot). Concentration->Action_BioAssay Yes Action_NewStock->Action_BioAssay Resolved Problem Resolved Action_WarmMedia->Resolved Action_DoseResponse->Resolved Action_BioAssay->Resolved

Caption: Troubleshooting flowchart for this compound experiments.

References

Optimizing Dorsomorphin treatment duration for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorsomorphin. The information is designed to help optimize experimental design and address common challenges to achieve maximal and selective inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that primarily targets the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It selectively inhibits the ATP-binding site of the type I BMP receptors ALK2, ALK3, and ALK6.[1][3] This inhibition prevents the phosphorylation of downstream signaling molecules SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is a potent BMP inhibitor, it has known off-target effects, particularly at higher concentrations. The most well-documented off-target activities include the inhibition of:

  • AMP-activated protein kinase (AMPK): this compound, also known as Compound C, is a well-characterized inhibitor of AMPK with a Ki of 109 nM.[4][5][6]

  • Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR2/KDR): this compound can inhibit VEGF signaling, which may impact angiogenesis studies.[7][8][9][10]

It is crucial to consider these off-target effects when designing experiments and interpreting results. Using the lowest effective concentration and including appropriate controls are essential to ensure the observed effects are primarily due to BMP pathway inhibition.[2]

Q3: How should I prepare and store this compound stock solutions?

For optimal results and stability, follow these guidelines for preparing and storing this compound:

  • Reconstitution: this compound is typically supplied as a lyophilized powder.[6] Reconstitute it in DMSO to create a concentrated stock solution (e.g., 10 mM).[6][11] Gentle warming (to 37°C) and sonication can aid in dissolution.[5][12]

  • Storage of Stock Solution: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6][11] When stored properly, the stock solution in DMSO is stable for at least one to three months.[5][6]

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium or experimental buffer from the frozen stock immediately before use.[13] Aqueous solutions are not recommended for long-term storage.[14]

Troubleshooting Guides

Issue 1: Suboptimal or No Inhibition of BMP Signaling

Possible Cause 1: Incorrect this compound Concentration.

  • Recommendation: The optimal concentration of this compound is cell-type and context-dependent. A concentration range of 0.5 µM to 10 µM is commonly reported. The half-maximal inhibitory concentration (IC50) for BMP4-induced SMAD1/5/8 phosphorylation in some cell types is approximately 0.47 µM.[1][15] Perform a dose-response experiment to determine the optimal concentration for your specific system.

Possible Cause 2: Insufficient Pre-incubation Time.

  • Recommendation: For experiments involving stimulation with a BMP ligand (e.g., BMP4), it is crucial to pre-incubate the cells with this compound before adding the ligand. A pre-incubation time of 30 to 60 minutes is generally effective.[1][15][16]

Possible Cause 3: Degradation of this compound.

  • Recommendation: Ensure that your this compound stock solution has been stored correctly and is not expired. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.[6][11]

Issue 2: Observed Effects May Be Due to Off-Target Inhibition

Possible Cause: this compound concentration is too high, leading to inhibition of AMPK or VEGF signaling.

  • Recommendation:

    • Use the lowest effective concentration of this compound that provides maximal inhibition of the BMP pathway in your system, as determined by your dose-response experiments.[2]

    • To confirm that the observed phenotype is due to BMP inhibition, consider using a more selective BMP inhibitor, such as LDN-193189, as a control.[16]

    • Perform control experiments to assess the involvement of AMPK and VEGF pathways. For example, you can use other specific inhibitors or activators of these pathways to see if they replicate or rescue the phenotype.

Issue 3: Cytotoxicity or Other Unwanted Cellular Effects

Possible Cause: this compound concentration is toxic to the cells.

  • Recommendation:

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.

    • Studies have shown that at concentrations like 4 µM, this compound can inhibit osteogenic differentiation without significant effects on cell count.[1][2] However, this can vary between cell types.

    • Observe cell morphology and proliferation rates during treatment. If cytotoxicity is observed, reduce the this compound concentration or the duration of the treatment.

Data Presentation

Table 1: Summary of Effective this compound Concentrations and Treatment Durations

ApplicationCell Type/SystemConcentrationTreatment DurationOutcomeReference
Inhibition of BMP4-induced SMAD1/5/8 phosphorylationPulmonary Artery Smooth Muscle Cells (PASMCs)IC50 = 0.47 µM30 min pre-incubationDose-dependent inhibition of pSMAD1/5/8[1][15]
Inhibition of Osteogenic DifferentiationC2C12 myoblasts4 µM5 daysAbolished BMP4-induced alkaline phosphatase activity[1][2]
Inhibition of Hepcidin ExpressionHepG2 cells10 µMNot specified50-fold reduction in basal hepcidin mRNA[1][2]
Promotion of CardiomyogenesisMouse Embryonic Stem Cells2 µMFirst 24 hours of differentiation>20-fold increase in beating cardiomyocytes[17][18]
Inhibition of Angiogenesis (VEGF signaling)Zebrafish embryos10 µMFrom 12 hours post-fertilizationComplete inhibition of intersomitic vessel formation[7]

Experimental Protocols

Key Experiment: Determining Optimal this compound Concentration and Treatment Duration

This protocol outlines a general workflow for optimizing this compound treatment to achieve maximal inhibition of BMP-induced SMAD phosphorylation.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell type and basal signaling activity, you may need to serum-starve the cells for a few hours to reduce background SMAD phosphorylation.

  • This compound Pre-incubation:

    • Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) in your cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the different this compound concentrations.

    • Incubate for a set pre-incubation time (e.g., 30, 60, 120 minutes).

  • BMP Ligand Stimulation:

    • Following the pre-incubation, add the BMP ligand (e.g., BMP4 at 10 ng/mL) directly to the wells containing this compound.

    • Incubate for the desired stimulation time (e.g., 30-60 minutes).

  • Cell Lysis and Protein Analysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for pSMAD1/5/8 and normalize to total SMAD1 and the loading control. Plot the normalized pSMAD1/5/8 levels against the this compound concentration to determine the IC50 and the optimal concentration for maximal inhibition.

Visualizations

BMP_Signaling_Pathway BMP_Ligand BMP Ligand (e.g., BMP2, BMP4) TypeII_Receptor BMP Type II Receptor BMP_Ligand->TypeII_Receptor Binds TypeI_Receptor BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_Receptor->TypeI_Receptor Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_Receptor->SMAD158 Phosphorylates This compound This compound This compound->TypeI_Receptor Inhibits ATP-binding pSMAD158 pSMAD1/5/8 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Binds Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Experimental_Workflow start Start: Seed Cells pre_incubation Pre-incubate with This compound (Varying Concentrations & Durations) start->pre_incubation stimulation Stimulate with BMP Ligand pre_incubation->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for pSMAD1/5/8 lysis->western_blot analysis Data Analysis: Determine IC50 & Optimal Duration western_blot->analysis end End: Optimized Protocol analysis->end Logical_Relationship This compound This compound BMP_Inhibition BMP Pathway Inhibition (Primary Target) This compound->BMP_Inhibition leads to AMPK_Inhibition AMPK Inhibition (Off-Target) This compound->AMPK_Inhibition can lead to VEGF_Inhibition VEGF Signaling Inhibition (Off-Target) This compound->VEGF_Inhibition can lead to High_Concentration High Concentration High_Concentration->AMPK_Inhibition High_Concentration->VEGF_Inhibition Low_Concentration Low Concentration Low_Concentration->BMP_Inhibition

References

Technical Support Center: The Impact of Serum on Dorsomorphin Activity in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dorsomorphin in cell culture. The information addresses common issues, with a focus on the potential impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as Compound C, is a small molecule inhibitor. Its primary targets are the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] By inhibiting these receptors, this compound blocks the phosphorylation of downstream signaling molecules SMAD1, SMAD5, and SMAD8, thereby inhibiting BMP-mediated gene transcription and cellular responses.[1] It is also known to be a potent inhibitor of AMP-activated protein kinase (AMPK).

Q2: How does serum potentially affect this compound's activity?

While direct studies on the interaction between serum and this compound are limited, several factors in serum can potentially influence its activity:

  • Protein Binding: Serum is rich in proteins, most notably albumin. Small molecules like this compound can bind to these proteins, reducing the free concentration of the inhibitor available to interact with its cellular targets. This may necessitate the use of higher concentrations of this compound in serum-containing media compared to serum-free conditions to achieve the same biological effect.

  • Growth Factors and Cytokines: Serum contains a complex mixture of growth factors and cytokines that can activate various signaling pathways. Some of these pathways may crosstalk with the BMP signaling pathway. For instance, serum components could potentiate or antagonize BMP signaling, indirectly affecting the observed potency of this compound.

  • Bioavailability: The presence of serum proteins and other components can affect the stability and bioavailability of small molecules in culture media.

Q3: Should I use serum-free or serum-containing medium for my experiments with this compound?

The choice between serum-free and serum-containing medium depends on your experimental goals and cell type.

  • Serum-free medium is recommended for experiments where precise control over the cellular environment is critical and to minimize the confounding effects of serum components. This is particularly important for dose-response studies to determine the IC50 of this compound.

  • Serum-containing medium is often necessary for the long-term culture and maintenance of many cell lines. If your experimental design requires the presence of serum, it is crucial to be aware of its potential impact on this compound's activity and to include appropriate controls.

Q4: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary significantly depending on the cell type, the specific BMP ligand used, and the duration of treatment. Based on published data, concentrations ranging from 0.5 µM to 10 µM are commonly used. For example, 4 µM this compound has been shown to almost completely abolish BMP4-induced alkaline phosphatase activity in C2C12 cells.[1][2] The half-maximal inhibitory concentration (IC50) for BMP4-induced SMAD1/5/8 phosphorylation in pulmonary artery smooth muscle cells (PASMCs) was found to be 0.47 µM.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reduced or no inhibitory effect of this compound in serum-containing medium. 1. Serum protein binding: A significant portion of the this compound may be bound to serum proteins, reducing its effective concentration. 2. Serum components activating alternative pathways: Growth factors in the serum might be activating signaling pathways that counteract the inhibitory effect of this compound on BMP signaling.1. Increase this compound concentration: Perform a dose-response experiment to determine the optimal concentration in your specific serum-containing medium. 2. Reduce serum concentration: If your cells can tolerate it, try reducing the percentage of serum in your culture medium during the experiment. 3. Switch to serum-free medium: For critical experiments, consider adapting your cells to a serum-free medium or using a serum-free formulation for the duration of the this compound treatment.
High variability in experimental results. 1. Batch-to-batch variation in serum: Different lots of serum can have varying compositions of proteins, growth factors, and other components, leading to inconsistent results. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or overall cell health can affect their response to this compound.1. Use a single lot of serum: For a series of related experiments, use the same lot of serum to minimize variability. 2. Standardize cell culture procedures: Maintain consistent cell seeding densities, passage numbers, and overall culture conditions. 3. Include positive and negative controls: Always include appropriate controls in your experiments to monitor for variability.
Observed cytotoxicity at effective concentrations. 1. Off-target effects: At higher concentrations, this compound may have off-target effects that can lead to cytotoxicity. 2. Cell type sensitivity: Some cell lines may be more sensitive to this compound than others.1. Perform a toxicity assay: Determine the maximum non-toxic concentration of this compound for your specific cell line. 2. Use the lowest effective concentration: Titrate this compound to find the lowest concentration that gives the desired inhibitory effect. 3. Reduce treatment duration: If possible, shorten the incubation time with this compound.

Quantitative Data Summary

The following tables summarize the reported effective concentrations and IC50 values of this compound in various experimental settings.

Table 1: Effective Concentrations of this compound for Inhibition of BMP Signaling

Cell LineAssayBMP LigandThis compound ConcentrationObserved EffectCitation
C2C12Alkaline Phosphatase ActivityBMP4 / BMP64 µMAlmost complete abolishment of ALP activity[1][2]
PASMCsSMAD1/5/8 PhosphorylationBMP2, BMP4, BMP6, BMP74 µMInhibition of SMAD phosphorylation[1][3]
Hep3BHepcidin Promoter Activity (Luciferase Assay)BMP210 µMAbrogation of BMP2-induced promoter activity[1]
C2C12SMAD1/5/8 PhosphorylationBMP25 µMEfficient inhibition of SMAD phosphorylation[4]

Table 2: IC50 Values of this compound

Target/ProcessCell Line/SystemIC50 ValueCitation
BMP4-induced SMAD1/5/8 PhosphorylationPASMCs0.47 µM[1][3]
ALK2 Kinase Activityin vitro107.9 nM[5]
Cytotoxicity92-1 (uveal melanoma)6.526 µM[6]
CytotoxicityMP46 (uveal melanoma)10.13 µM[6]
CytotoxicityOMM2.5 (uveal melanoma)31.45 µM[6]
CytotoxicityMel270 (uveal melanoma)8.39 µM[6]

Experimental Protocols

1. Western Blot for SMAD1/5/8 Phosphorylation

This protocol describes the detection of phosphorylated SMAD1/5/8 in response to BMP stimulation and its inhibition by this compound.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.

  • This compound Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.

  • BMP Stimulation: Add the BMP ligand (e.g., BMP4 at 10-50 ng/mL) to the culture medium and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, probe the membrane with an antibody for total SMAD1 or a housekeeping protein like GAPDH or β-actin.

2. BMP-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of SMADs in response to BMP signaling.

  • Cell Transfection: Co-transfect cells with a BMP-responsive firefly luciferase reporter plasmid (containing BMP-responsive elements, BREs) and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Recovery: Allow the cells to recover for 24 hours after transfection.

  • Treatment:

    • Pre-treat the cells with this compound or vehicle control for 30-60 minutes.

    • Stimulate the cells with a BMP ligand for 6-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them in the luciferase assay buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

3. Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation

This assay is a common method to assess BMP-induced osteogenic differentiation, which is inhibited by this compound.

  • Cell Seeding and Differentiation:

    • Plate cells (e.g., C2C12) in a multi-well plate.

    • Induce osteogenic differentiation by treating the cells with a BMP ligand (e.g., BMP4) in a differentiation medium, which may or may not contain serum depending on the cell type and protocol.

    • Simultaneously treat the cells with different concentrations of this compound or a vehicle control.

    • Culture the cells for 3-7 days, replacing the medium with fresh medium containing the treatments every 2-3 days.

  • ALP Staining or Activity Measurement:

    • For Staining:

      • Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

      • Stain for ALP activity using a commercially available ALP staining kit (e.g., using BCIP/NBT as a substrate).

      • Visualize the blue/purple precipitate under a microscope.

    • For Quantitative Measurement:

      • Wash the cells with PBS and lyse them.

      • Measure the ALP activity in the cell lysates using a colorimetric assay with a substrate such as p-nitrophenyl phosphate (pNPP).

      • Normalize the ALP activity to the total protein concentration of the lysate.

Visualizations

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R Binds TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD Phosphorylates SMAD1/5/8 This compound This compound This compound->TypeI_R Inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: BMP/SMAD signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis Does serum affect this compound activity? Setup Experimental Setup: - Select cell line - Choose endpoint assay (e.g., pSMAD Western, Luciferase) Start->Setup Condition1 Condition 1: Serum-Free Medium Setup->Condition1 Condition2 Condition 2: Serum-Containing Medium Setup->Condition2 DoseResponse1 This compound Dose-Response Condition1->DoseResponse1 DoseResponse2 This compound Dose-Response Condition2->DoseResponse2 Assay1 Perform Assay DoseResponse1->Assay1 Assay2 Perform Assay DoseResponse2->Assay2 DataAnalysis Data Analysis: - Calculate IC50 for each condition - Compare potency Assay1->DataAnalysis Assay2->DataAnalysis Conclusion Conclusion: - Determine the impact of serum - Optimize experimental conditions DataAnalysis->Conclusion

Caption: Workflow for testing the impact of serum on this compound activity.

References

Dorsomorphin cross-reactivity with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the cross-reactivity of Dorsomorphin with other kinase inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-targets of this compound?

This compound, also known as Compound C, is a widely used small molecule inhibitor. While it is commonly used to target the Bone Morphogenetic Protein (BMP) pathway, it is crucial to be aware of its cross-reactivity with other kinases. The primary targets of this compound are AMP-activated protein kinase (AMPK) and the BMP type I receptors ALK2, ALK3, and ALK6.[1][2][3] However, it exhibits significant off-target effects, most notably against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk1).[4][5]

Q2: I am observing unexpected effects on angiogenesis in my experiment. Could this be related to this compound?

Yes, unexpected anti-angiogenic effects are a known consequence of this compound's off-target activity. This compound has been shown to inhibit VEGFR2, a key receptor in angiogenesis, and can disrupt processes like intersomitic vessel (ISV) formation.[4][5] If your experimental model involves vascular development, it is critical to consider that the observed phenotype may be due to VEGFR2 inhibition rather than, or in addition to, BMP pathway inhibition.

Q3: Are there more selective alternatives to this compound for inhibiting the BMP pathway?

Several analogs of this compound have been developed with improved selectivity for BMP receptors over other kinases. For instance, DMH1 has been shown to be a much more selective ALK2 inhibitor with greatly diminished activity against VEGFR2 and AMPK.[4] Another analog, LDN-193189, is a potent inhibitor of ALK2 and ALK3.[6] However, even these analogs can exhibit some off-target effects at higher concentrations, so careful dose-response studies and control experiments are recommended.[6]

Q4: How can I experimentally determine if the observed effects in my assay are due to off-target activities of this compound?

To dissect the on-target versus off-target effects of this compound, consider the following experimental approaches:

  • Use of more selective inhibitors: Compare the effects of this compound with those of more selective inhibitors for the suspected primary and off-targets (e.g., a highly selective AMPK inhibitor or a specific VEGFR2 inhibitor).

  • Rescue experiments: Attempt to rescue the observed phenotype by activating the downstream components of the intended target pathway (BMP signaling) while in the presence of this compound.

  • Knockdown/knockout studies: Use genetic approaches like siRNA or CRISPR to specifically deplete the intended target (e.g., ALK2) and see if it phenocopies the effect of this compound.

  • Kinome profiling: Perform a kinase inhibitor profiling assay to systematically test the activity of this compound against a broad panel of kinases.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected inhibition of cell proliferation or viability This compound is known to inhibit AMPK, a central regulator of cellular energy metabolism.[1] Inhibition of AMPK can lead to reduced cell viability, especially under conditions of metabolic stress.1. Monitor the phosphorylation status of AMPK and its downstream targets (e.g., ACC) to confirm AMPK inhibition. 2. Use a structurally unrelated AMPK inhibitor to see if it replicates the observed effect.[7] 3. Ensure that the cell culture medium is not nutrient-depleted, which could exacerbate the effects of AMPK inhibition.
Inconsistent results in bone differentiation assays This compound inhibits BMP-mediated osteogenic differentiation by targeting ALK2, ALK3, and ALK6.[2][7] However, its potency can vary between different cell types and experimental conditions.1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. 2. Confirm inhibition of the BMP pathway by measuring the phosphorylation of downstream effectors like SMAD1/5/8.[8] 3. Consider using a more selective BMP inhibitor like DMH1 or LDN-193189 for comparison.
Effects on signaling pathways other than BMP and AMPK This compound can inhibit other kinases, including those involved in p38 and Akt signaling, which can be independent of its effects on BMP receptors.[8][9]1. Profile the activation state of various signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in the presence and absence of this compound. 2. Use specific inhibitors for these other pathways to determine their contribution to the observed phenotype.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its analogs against various kinases, as reported in the literature. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are provided where available.

CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
This compound ALK2 (BMPR-I)107.9[4]
ALK3[1][2][3]
ALK6[1][2][3]
AMPK109[1][2]
VEGFR2 (KDR)25.1[4]
ALK5 (TGFβR-I)>30,000[4]
PDGFRβ>30,000[4]
DMH1 ALK2 (BMPR-I)107.9[4]
VEGFR2 (KDR)>30,000[4]
LDN-193189 ALK2 (BMPR-I)<5[6]
ALK3<5[6]
VEGFR2 (KDR)214.7[4]

Experimental Protocols

In Vitro Kinase Assay

This protocol is a generalized method for assessing the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified kinase (e.g., ALK2, VEGFR2)

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) at various concentrations

  • Control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Phosphocellulose paper or other method for capturing phosphorylated substrate

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the purified kinase to each well.

  • Add the diluted this compound or control inhibitor to the appropriate wells. Include a DMSO-only control.

  • Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Transfer a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, measure the signal (e.g., luminescence) using a plate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for BMP Pathway Inhibition (SMAD Phosphorylation)

This protocol describes how to measure the effect of this compound on the phosphorylation of SMAD1/5/8 in cultured cells.

Materials:

  • Cell line responsive to BMP stimulation (e.g., C2C12, HepG2)

  • Cell culture medium and supplements

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-SMAD1/5/8 and total SMAD1

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot reagents and equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for several hours before treatment.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-SMAD1/5/8.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Strip the membrane and re-probe with an antibody against total SMAD1 to control for protein loading.

  • Quantify the band intensities to determine the relative levels of SMAD phosphorylation.

Visualizations

Dorsomorphin_Signaling_Pathways cluster_this compound This compound cluster_BMP BMP Signaling cluster_VEGF VEGF Signaling cluster_AMPK AMPK Signaling This compound This compound BMPRI ALK2/3/6 This compound->BMPRI VEGFR2 VEGFR2 (KDR) This compound->VEGFR2 AMPK AMPK This compound->AMPK BMP BMP Ligand BMPRII BMPRII BMP->BMPRII BMPRII->BMPRI SMAD p-SMAD1/5/8 BMPRI->SMAD Gene Gene Expression (Osteogenesis) SMAD->Gene VEGF VEGF VEGF->VEGFR2 Angio Angiogenesis VEGFR2->Angio Metabolism Cellular Metabolism AMPK->Metabolism

Caption: this compound's primary and off-target signaling pathways.

Kinase_Profiling_Workflow start Start: Cell Lysate or Recombinant Kinase Panel incubation Incubate with this compound (Dose-Response) start->incubation binding Competitive Binding with Immobilized Broad-Spectrum Kinase Inhibitors (Kinobeads) incubation->binding wash Wash to Remove Non-specifically Bound Proteins binding->wash elution Elute Bound Kinases wash->elution ms LC-MS/MS Analysis elution->ms analysis Data Analysis: Identify and Quantify Bound Kinases ms->analysis end Output: this compound Selectivity Profile analysis->end

Caption: Workflow for chemoproteomic kinase inhibitor profiling.

References

Technical Support Center: Dorsomorphin Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Dorsomorphin, particularly its intended function as an AMP-activated protein kinase (AMPK) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound not inhibiting AMPK phosphorylation (p-AMPK T172) in my experiment?

There are several potential reasons why you might not be observing the expected inhibition of AMPK phosphorylation. Consider the following factors:

  • Compound Integrity and Preparation:

    • Degradation: this compound, especially in solution, can degrade over time. It is recommended to store the lyophilized powder at -20°C (stable for up to 24 months) and stock solutions at -20°C for no longer than 3 months, or at -80°C for up to a year.[1][2][3] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3]

    • Solubility: this compound has low solubility in aqueous media.[4] For cell culture, it is typically dissolved in DMSO, sometimes requiring warming.[1][2][3] Ensure the compound is fully dissolved before diluting it into your culture medium. Using fresh, moisture-free DMSO is recommended, as absorbed moisture can reduce solubility.[1] For some applications, the more water-soluble this compound dihydrochloride salt is recommended.[1]

  • Experimental Conditions:

    • Concentration: The effective concentration of this compound is highly dependent on the cell type and experimental conditions. While the Ki is approximately 109 nM in cell-free assays[1][5], higher concentrations (typically in the 1-10 µM range) are often required in cell-based assays.[6][7] If you are not seeing an effect, consider performing a dose-response curve to determine the optimal concentration for your system.

    • Incubation Time: The time required to observe AMPK inhibition can vary. Some studies report effects after as little as 30 minutes[1][8], while others use incubations of 18 hours or more.[5][7] A time-course experiment may be necessary.

    • Basal AMPK Activity: this compound is an ATP-competitive inhibitor.[5] Its effect will be most apparent when the AMPK pathway is activated. If the basal level of p-AMPK in your cells is very low, it may be difficult to detect a decrease. Consider including a positive control where you stimulate AMPK activity with an activator like AICAR or metformin before adding this compound.[6]

  • Biological Context:

    • Cell Type Specificity: The response to this compound can vary significantly between different cell lines.

    • Upstream Kinase Activity: Full activation of AMPK requires phosphorylation at threonine 172 by upstream kinases, such as LKB1 or CAMKKβ.[6] The status of these upstream kinases in your specific cell model could influence the observed effects.

Q2: I'm not seeing a change in my downstream marker of AMPK activity (e.g., p-ACC), but my cells are showing a phenotype. What's happening?

This is a critical observation that may point to this compound's known off-target effects.

  • Off-Target Inhibition: this compound, also known as Compound C, is a promiscuous inhibitor. It potently inhibits Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][6][9] It has also been shown to inhibit other kinases, including the VEGF type-2 receptor, which can impact processes like angiogenesis.[10][11]

  • AMPK-Independent Effects: Research has demonstrated that this compound can induce apoptosis and inhibit tumor cell proliferation through mechanisms that are independent of the AMPK pathway.[2][6][12] Therefore, the cellular phenotype you are observing may be a result of one of these off-target activities and not due to AMPK inhibition.

To dissect these effects, consider using a more specific AMPK inhibitor or using genetic approaches like siRNA to confirm that your observed phenotype is truly AMPK-dependent.[6]

Q3: What is the correct way to prepare, store, and handle this compound?

Proper handling is crucial for reproducible results. The table below summarizes key information.

Parameter Recommendation Source(s)
Reconstitution For a 10 mM stock, reconstitute 5 mg of powder in 1.25 ml of DMSO. Warming may be required.[2][3]
Solvents DMSO is the most common solvent. For some applications, the dihydrochloride salt form is available, which has higher water solubility.[1][2][13]
Storage (Powder) Store lyophilized powder at -20°C, desiccated. Stable for up to 24 months.[2][3]
Storage (Solution) Aliquot and store at -20°C (use within 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.[1][2][3]
Cell Culture Use Dilute stock solution into pre-warmed culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[13]

Experimental Protocols & Data

General Protocol for AMPK Inhibition in Cell Culture

This protocol provides a starting point; optimization for your specific cell type and experiment is essential.

  • Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[2][3] Aliquot into single-use volumes and store appropriately.

  • Cell Seeding: Plate your cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Positive Control (Optional but Recommended): To ensure the pathway is active, you may pre-treat a subset of cells with an AMPK activator (e.g., 10 µM AICAR) for a designated time before adding this compound.[14]

  • Treatment: Thaw a fresh aliquot of this compound stock solution. Dilute it directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-10 µM). Remove the old medium from your cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on your experimental endpoint.[7][8]

  • Analysis: Harvest the cells. To assess AMPK inhibition, prepare cell lysates for Western blot analysis of phosphorylated AMPK (p-AMPK T172) and a key downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC).

Quantitative Data Summary

The following tables summarize concentrations and incubation times cited in the literature.

Table 1: Recommended Working Concentrations of this compound

Cell Line / System Concentration Application Source(s)
Glioma Cells (A172, T98G, U87) 1 - 10 µM Inhibition of p-ACC, proliferation assay [6]
HT-29 Cells 40 µM Inhibition of autophagic proteolysis [8]
HeLa Cells 4 - 10 µM Inhibition of AMPK activity [8]
C2C12 Cells 4 µM Inhibition of BMPR1-mediated differentiation [1]
HepG2 Cells 10 µM Inhibition of hepcidin mRNA expression [1]
Primary Pancreatic Cells (Mouse) 5 µM General cell effect

| H9 (hPSCs) | 2 µM | Neural induction | |

Table 2: Example Incubation Times for this compound

Incubation Time Application / Cell Line Source(s)
30 minutes Inhibition of p-ACC / HepG2 cells [1][8]
18 hours Viability assay / HT1080 cells [7]
24 hours Apoptosis detection / ATL patient PBMCs [7]
30 hours Viability assay / HeLa and 786-O cells [7]

| 3 days | AMPK inhibition with AICAR co-treatment |[14] |

Visual Guides

Signaling Pathways and Workflows

AMPK_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects Energy Stress Energy Stress LKB1 LKB1 Energy Stress->LKB1 ↑ AMP:ATP CAMKKβ CAMKKβ Energy Stress->CAMKKβ ↑ Ca2+ pAMPK p-AMPK T172 (Active) LKB1->pAMPK P CAMKKβ->pAMPK P AMPK AMPK (Inactive) pACC p-ACC (Inactive) pAMPK->pACC P mTOR mTORC1 pAMPK->mTOR Autophagy Autophagy pAMPK->Autophagy promotes ACC ACC Biosynthesis Biosynthesis mTOR->Biosynthesis promotes

Caption: Simplified AMPK signaling pathway.

Dorsomorphin_MoA cluster_ampk On-Target Effect cluster_bmp Off-Target Effects This compound This compound (Compound C) AMPK AMPK This compound->AMPK ATP-competitive inhibition BMPR BMP Receptors (ALK2, ALK3, ALK6) This compound->BMPR inhibition VEGFR VEGF Receptor 2 This compound->VEGFR inhibition ATP ATP ATP->AMPK binds

Caption: this compound's mechanism of action and off-targets.

Troubleshooting_Workflow Start Start: No AMPK Inhibition Observed Check_Compound 1. Check Compound Start->Check_Compound Check_Compound->Start Degraded/insoluble Check_Protocol 2. Review Protocol Check_Compound->Check_Protocol Fresh compound, properly stored & dissolved Check_Protocol->Start Suboptimal conc. or time Check_System 3. Assess Biological System Check_Protocol->Check_System Dose-response & time- course performed Check_System->Start Low basal AMPK activity or control fails Consider_Off_Target 4. Consider Off-Target Effects Check_System->Consider_Off_Target Positive controls work, basal p-AMPK is detectable Consider_Off_Target->Check_System Need to confirm with siRNA or specific inhibitor Success Problem Solved Consider_Off_Target->Success Phenotype is likely AMPK-independent

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Dorsomorphin vs. DMH1: A Comparative Guide to BMP Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complexities of TGF-β superfamily signaling, the choice of a small molecule inhibitor is critical. While both Dorsomorphin and its homolog, DMH1, are potent inhibitors of the Bone Morphogenetic Protein (BMP) pathway, a closer look at their selectivity profiles reveals crucial differences that can significantly impact experimental outcomes.

This compound, also known as Compound C, was the first-generation small molecule identified as an inhibitor of BMP signaling.[1][2][3] It acts by competitively binding to the ATP-binding pocket of BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8.[3][4] However, subsequent studies revealed that this compound's utility is hampered by significant off-target effects, most notably the inhibition of AMP-activated protein kinase (AMPK) and the Vascular Endothelial Growth Factor (VEGF) Receptor 2 (KDR/Flk1).[1][5]

This lack of specificity led to the development of this compound Homolog 1 (DMH1), a second-generation inhibitor designed for enhanced selectivity.[6] Structure-activity relationship studies demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core of this compound could dissociate the anti-BMP activity from the anti-VEGFR activity.[1][2] As a result, DMH1 emerged as a highly selective inhibitor of BMP receptors, particularly ALK2, with minimal to no activity against VEGFR2 and AMPK.[1][7][8][9]

The BMP Signaling Pathway and Inhibitor Action

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD (Co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. Both this compound and DMH1 exert their inhibitory effect by targeting the kinase domain of the Type I receptors, preventing the initial phosphorylation of R-SMADs.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor (ALK2/3/6)->R-SMAD (1/5/8) Phosphorylates p-R-SMAD p-R-SMAD Phosphorylated R-SMAD (1/5/8)->p-R-SMAD SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Translocates & Regulates Inhibitors This compound DMH1 Inhibitors->Type I Receptor (ALK2/3/6) Inhibit Kinase Activity

Caption: Canonical BMP signaling pathway and the site of action for this compound and DMH1.

Quantitative Comparison of Kinase Selectivity

The superior selectivity of DMH1 over this compound is quantitatively demonstrated by comparing their half-maximal inhibitory concentrations (IC50) against a panel of kinases. DMH1 potently inhibits the primary BMP Type I receptor ALK2 while showing significantly diminished or no activity against off-target kinases like KDR (VEGFR2) and AMPK, which are strongly inhibited by this compound.

Kinase TargetThis compound IC50 (nM)DMH1 IC50 (nM)Selectivity Advantage of DMH1Reference
ALK2 (BMPR-IA) ~119~108Comparable on-target potency[1]
KDR (VEGFR2) ~25> 30,000>1200-fold more selective[1]
AMPK ~225No detectable inhibitionHighly selective[1]
ALK3 (BMPR-IB) Potent InhibitionPotent Inhibition (<100 nM)Both are potent[10]
ALK5 (TGFβR-I) Significant InhibitionNo detectable inhibitionHighly selective[1]
PDGFRβ Potent InhibitionNo detectable inhibitionHighly selective[1][7]

Table 1: Comparison of IC50 values for this compound and DMH1 against key on-target and off-target kinases. Data compiled from multiple sources.

This difference in selectivity has profound biological consequences. For instance, in zebrafish embryo development, this compound disrupts the formation of intersomitic vessels (a process dependent on VEGF signaling), whereas DMH1 effectively blocks BMP signaling to dorsalize the embryo without inducing this vascular defect.[1][10]

Experimental Protocols

The determination of inhibitor selectivity and potency relies on standardized biochemical and cell-based assays. Below are detailed protocols for key experiments used to differentiate between this compound and DMH1.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., ALK2, KDR)

  • Kinase-specific substrate

  • ATP (radiolabeled [γ-³³P]ATP or for use with luminescence-based kits)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Inhibitor compounds (this compound, DMH1) at various concentrations

  • 96-well plates

  • Detection reagent (e.g., for luminescence-based assays like Kinase-Glo®) or filter paper for radiolabeled assays.

Procedure:

  • Prepare serial dilutions of this compound and DMH1 in DMSO, then dilute further into the kinase reaction buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the diluted inhibitor compounds to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Initiate the kinase reaction by adding ATP. For radiolabeled assays, this will be [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction. For radiolabeled assays, this is typically done by adding phosphoric acid and spotting the mixture onto phosphocellulose filter paper. For luminescence assays, add the detection reagent which measures the amount of ATP remaining.

  • Quantify the kinase activity. For radiolabeled assays, wash the filter paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. For luminescence assays, measure the light output on a luminometer.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP-SMAD pathway.

Luciferase_Assay_Workflow A 1. Seed C2C12-BRE cells in 24-well plates B 2. Allow cells to attach (18-24 hours) A->B C 3. Serum starve cells (e.g., 0.1% FCS for 7 hours) B->C D 4. Pre-treat with inhibitor (this compound or DMH1) for 1 hour C->D E 5. Stimulate with BMP ligand (e.g., BMP4) for 15 hours D->E F 6. Wash with PBS and lyse cells E->F G 7. Measure Luciferase Activity using a luminometer F->G

Caption: Workflow for a BMP-responsive element (BRE) luciferase reporter assay.

Objective: To assess the ability of inhibitors to block BMP-induced gene transcription.

Materials:

  • C2C12 cells stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene (C2C12-BRE).[8]

  • Culture medium: DMEM with 10% Fetal Bovine Serum (FBS).[8]

  • Starvation medium: DMEM with 0.1% FBS.[8]

  • Recombinant BMP4 ligand.

  • This compound and DMH1.

  • 24-well plates.[8]

  • Reporter Lysis Buffer.[8]

  • Luciferase Assay Reagent.[8]

  • Luminometer.

Procedure:

  • Seed C2C12-BRE cells at a density of 2 x 10⁴ cells per well in 24-well plates and allow them to attach overnight.[8]

  • Wash the cells with PBS and replace the medium with starvation medium (DMEM + 0.1% FCS) for 7 hours.[8]

  • Pre-incubate the cells with various concentrations of this compound, DMH1, or vehicle control (DMSO) for 1 hour.

  • Add the BMP4 ligand (e.g., at its EC50 concentration) to the wells and incubate for 15-16 hours.[8]

  • Wash the cells with PBS and add 100 µL of Reporter Lysis Buffer to each well.[8]

  • Transfer 40 µL of the cell lysate to a luminometer plate.[8]

  • Add 40 µL of Luciferase Assay Reagent and immediately measure the luminescence.[8]

  • Normalize the data to the vehicle control and plot against inhibitor concentration to determine the IC50.

Western Blot for Phospho-SMAD1/5/8

This assay directly visualizes the inhibition of the phosphorylation of SMAD1/5/8, the key downstream effectors of the BMP pathway.

Objective: To confirm that the inhibitors block the phosphorylation of SMAD1/5/8 in a cellular context.

Materials:

  • HEK293 or C2C12 cells.

  • Serum-free medium.

  • BMP4 ligand.

  • This compound and DMH1.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[11]

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.[11]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[7]

  • Primary antibodies: Rabbit anti-phospho-SMAD1/5/8, and a loading control antibody (e.g., anti-Vinculin or anti-GAPDH).[11]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.[7][11]

  • Chemiluminescence (ECL) substrate.[11]

Procedure:

  • Plate cells and grow to ~80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat cells with this compound, DMH1, or vehicle (DMSO) for 1-2 hours.

  • Stimulate with BMP4 for a short period (e.g., 30-60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]

  • Transfer the separated proteins to a PVDF membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.[7]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

Conclusion

The evidence overwhelmingly supports DMH1 as a more selective BMP inhibitor than this compound . While both compounds effectively inhibit BMP type I receptors ALK2 and ALK3, this compound's significant off-target inhibition of VEGFR2 and AMPK complicates data interpretation and can lead to confounding biological effects.[1][5] DMH1, by design, largely circumvents these off-target activities, providing a more precise tool for dissecting the specific roles of BMP signaling in various biological processes.[1][7][12] For researchers aiming to specifically probe the BMP pathway without perturbing VEGF or AMPK signaling, DMH1 is the demonstrably superior choice.

References

Dorsomorphin's Inhibitory Effect on ALK2/3/6: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dorsomorphin's performance in inhibiting Activin receptor-like kinase (ALK) 2, 3, and 6, key components of the Bone Morphogenetic Protein (BMP) signaling pathway. We present supporting experimental data for its validation and compare it with alternative small molecule inhibitors. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to aid in the design and interpretation of studies in this field.

Introduction to this compound and the BMP Pathway

This compound, also known as Compound C, was one of the first small molecules identified as an inhibitor of the BMP signaling pathway.[1] It functions by selectively inhibiting the BMP type I receptors ALK2, ALK3, and ALK6.[1] These receptors are serine/threonine kinases that, upon binding BMP ligands, form a complex with type II receptors, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8).[2][3] Phosphorylated SMADs then translocate to the nucleus to regulate the transcription of target genes involved in a multitude of cellular processes, including embryonic development, osteogenesis, and iron homeostasis.[1]

However, a significant consideration for researchers is that this compound is not entirely specific for BMP receptors and is also a potent inhibitor of AMP-activated protein kinase (AMPK).[4][5][6] This lack of selectivity necessitates careful experimental design and the use of appropriate controls to dissect its effects on the BMP pathway versus its off-target effects.

Comparative Inhibitory Potency

The inhibitory potency of this compound and its more selective analogs are typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the IC50 values for this compound and several key alternatives against ALK2, ALK3, and ALK6, as well as other kinases to illustrate their selectivity profiles.

Inhibitor ALK2 IC50 ALK3 IC50 ALK6 IC50 Other Notable Targets (IC50) Reference(s)
This compound ~200 nM (caALK2)~500 nM (caALK3)5-10 µM (caALK6)AMPK (Ki = 109 nM)[2]
LDN-193189 5 nM30 nM16.7 nMALK1 (0.8 nM)[2][5][6][7][8]
DMH1 107.9 nM< 500 nM (caALK3)-VEGFR2 (>30 µM)[9]
ML347 32 nM10,800 nM9,830 nMALK1 (46 nM)[10][11]
caALK refers to constitutively active forms of the receptor.

Alternative Inhibitors: A Move Towards Specificity

The off-target effects of this compound have driven the development of more selective BMP pathway inhibitors.

  • LDN-193189: A derivative of this compound, LDN-193189 exhibits significantly higher potency for ALK2 and ALK3.[5][7][8] However, it is also a potent inhibitor of ALK1 and can still exhibit off-target effects.[7]

  • This compound Homolog 1 (DMH1): This analog was developed to have greater selectivity for BMP type I receptors over other kinases like VEGFR2.[9]

  • ML347: ML347 stands out for its remarkable selectivity for ALK2 over ALK3 and ALK6, making it a valuable tool for dissecting the specific roles of ALK2.[10][11]

Visualizing the Molecular Interactions and Experimental Processes

To better understand the biological context and the methods used to validate these inhibitors, the following diagrams have been generated.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) activates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription regulates This compound This compound This compound->Type I Receptor (ALK2/3/6) inhibits

Caption: BMP Signaling Pathway and the Point of this compound Inhibition.

Experimental_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Biochemical Validation Cell-Based BRE-Luciferase Assay Cell-Based BRE-Luciferase Assay Start->Cell-Based BRE-Luciferase Assay Cellular Validation Data Analysis & IC50 Determination Data Analysis & IC50 Determination In Vitro Kinase Assay->Data Analysis & IC50 Determination Western Blot for pSMAD1/5/8 Western Blot for pSMAD1/5/8 Cell-Based BRE-Luciferase Assay->Western Blot for pSMAD1/5/8 Confirm Downstream Effect Western Blot for pSMAD1/5/8->Data Analysis & IC50 Determination Conclusion Conclusion Data Analysis & IC50 Determination->Conclusion

Caption: General Experimental Workflow for Validating ALK2/3/6 Inhibitors.

Experimental Protocols

Here we provide detailed methodologies for key experiments used to validate the inhibitory effect of this compound and its alternatives on ALK2/3/6.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay biochemically quantifies the kinase activity of purified ALK2, ALK3, or ALK6 in the presence of an inhibitor. The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant active ALK2, ALK3, or ALK6 kinase (Promega, BPS Bioscience).[4][12]

  • Kinase-specific substrate (e.g., Casein).[4]

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).[4][13]

  • This compound or alternative inhibitor.

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[13]

  • 384-well white assay plates.

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., this compound) in kinase buffer.

  • In a 384-well plate, add 1 µl of each inhibitor dilution. Include a vehicle control (e.g., DMSO).

  • Add 2 µl of a solution containing the recombinant ALK kinase to each well.

  • Add 2 µl of a substrate/ATP mix to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).[13]

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cellular assay measures the transcriptional activity of the BMP signaling pathway. Cells are transfected with a reporter construct containing a BMP-responsive element (BRE) driving the expression of luciferase. Inhibition of the BMP pathway results in a decrease in luciferase activity.

Materials:

  • A suitable cell line (e.g., C2C12, HEK293).[14]

  • BRE-luciferase reporter plasmid.[15][16]

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent (e.g., Lipofectamine).

  • BMP ligand (e.g., BMP2, BMP4).

  • This compound or alternative inhibitor.

  • Dual-Luciferase® Reporter Assay System (Promega).

Procedure:

  • Seed cells in a 24- or 96-well plate.

  • Co-transfect the cells with the BRE-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, replace the medium with low-serum medium and pre-treat the cells with various concentrations of the inhibitor for 30-60 minutes.

  • Stimulate the cells with a BMP ligand for 15-24 hours.[14]

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of BMP-induced luciferase activity and determine the IC50 value.

Western Blot for Phospho-SMAD1/5/8

This technique directly assesses the phosphorylation status of the downstream effectors of ALK2/3/6, providing a direct measure of the inhibitor's effect on the signaling cascade within the cell.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12).[17]

  • BMP ligand.

  • This compound or alternative inhibitor.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Plate cells and grow to a suitable confluency.

  • Serum-starve the cells for several hours.

  • Pre-treat the cells with the inhibitor for 30-60 minutes.[17]

  • Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).[17]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1 or a housekeeping protein like GAPDH or tubulin.

  • Quantify the band intensities to determine the relative level of SMAD phosphorylation.

Conclusion

References

Dorsomorphin in Focus: A Comparative Guide to Quantifying Downstream Gene Expression using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of small molecule inhibitors on cellular signaling is paramount. This guide provides an objective comparison of Dorsomorphin's performance in modulating downstream gene expression, with a focus on measurement by quantitative PCR (qPCR). We present supporting experimental data, detailed protocols, and clear visualizations to facilitate your research.

This compound, a well-established small molecule, selectively inhibits the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, consequently blocking the transcription of BMP target genes.[1][2] This guide will delve into the specifics of how to accurately measure these changes in gene expression using qPCR and compare this compound's efficacy with other known BMP signaling inhibitors.

Comparative Analysis of BMP Signaling Inhibitors

This compound is a potent inhibitor of the BMP pathway, but several alternatives exist, each with its own specificity and potency. The following table summarizes the key characteristics and experimental data for this compound and its common alternatives.

InhibitorTarget(s)IC50Observed Effect on Downstream Gene Expression (via qPCR)Reference(s)
This compound ALK2, ALK3, ALK6~0.5 µM for BMP4-induced SMAD1/5/8 phosphorylation96.1% reduction in Id1 expression in mouse embryonic stem cells.[3] 11.4-fold increase in Nkx2.5 and 125-fold increase in Myh6 expression during cardiomyocyte differentiation.[3][4][1][3][4]
LDN-193189 ALK2, ALK3More potent than this compoundEfficiently inhibits BMP-induced Smad, p38, and Akt signaling.[5][6]
DMH1 ALK2Selective for ALK2Efficiently inhibits BMP signaling in various cell types.[7][7]
Noggin BMP LigandN/A (protein antagonist)Induces neuralization of human iPSCs by inhibiting BMP signaling.[6][6]

Visualizing the Mechanism: this compound's Impact on the BMP Signaling Pathway

To understand how this compound affects gene expression, it is crucial to visualize its point of action within the BMP signaling cascade.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates to Nucleus This compound This compound This compound->TypeI_R Inhibits Target_Genes Target Gene Transcription (e.g., Id1) DNA->Target_Genes Regulates qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_qpcr qPCR & Analysis cluster_results Results start Plate Cells treatment Treat with this compound or Vehicle start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end Relative Gene Expression data_analysis->end

References

Dorsomorphin and Its Analogs: A Comparative Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular signaling research, small molecule inhibitors are indispensable tools for dissecting complex biological pathways. Dorsomorphin, the first-in-class inhibitor of Bone Morphogenetic Protein (BMP) signaling, and its subsequently developed analogs, LDN-193189 and DMH1, have been pivotal in advancing our understanding of a multitude of physiological and pathological processes. This guide provides a comprehensive comparison of the inhibitory potency and selectivity of this compound and its key analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate tool for their specific needs.

Potency and Selectivity: A Quantitative Comparison

The evolution of this compound analogs has been driven by the quest for increased potency and selectivity towards the BMP type I receptors (Activin receptor-like kinases; ALKs) while minimizing off-target effects, most notably on AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, LDN-193189, and DMH1 against their primary targets and key off-targets, providing a clear quantitative comparison of their performance.

Table 1: Inhibitory Potency (IC50) against BMP Type I Receptors (ALKs)

CompoundALK1 (nM)ALK2 (nM)ALK3 (nM)ALK6 (nM)
This compound -119[1]23[1]200[1]
LDN-193189 0.8[2]0.8[2], 5[3][4]5.3[2], 30[3][4]16.7[2]
DMH1 27[5]107.9[5][6][7], 13-108[8]<5[5]47.6[5]

Table 2: Inhibitory Potency (IC50) against Key Off-Target Kinases

CompoundAMPK (nM)VEGFR2 (KDR) (nM)
This compound 109[9]25.1
LDN-193189 >10,000[1]214.7
DMH1 No significant inhibition[6][8]No significant inhibition[6][8]

As the data illustrates, both LDN-193189 and DMH1 represent significant improvements over the parent compound, this compound. LDN-193189 exhibits exceptional potency against ALK2 and ALK3, with IC50 values in the low nanomolar range, making it a powerful inhibitor of the canonical BMP signaling pathway.[2][3][4] DMH1, while slightly less potent against ALK2 than LDN-193189, demonstrates remarkable selectivity, with negligible activity against AMPK and VEGFR2.[6][8] This high selectivity makes DMH1 a more precise tool for studying BMP-specific signaling events, avoiding the confounding off-target effects associated with this compound.

Signaling Pathways

To understand the functional implications of inhibiting these kinases, it is crucial to visualize their roles in their respective signaling cascades.

BMP_Signaling BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates This compound This compound & Analogs This compound->TypeI_R Inhibits

Canonical BMP-SMAD Signaling Pathway

Off_Target_Signaling cluster_AMPK AMPK Pathway cluster_VEGFR VEGFR2 Pathway AMP AMP/ADP AMPK AMPK AMP->AMPK Activates Metabolism Cellular Metabolism AMPK->Metabolism Regulates Dorso_AMPK This compound Dorso_AMPK->AMPK Inhibits VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Dorso_VEGFR This compound Dorso_VEGFR->VEGFR2 Inhibits

Off-Target Signaling Pathways Inhibited by this compound

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key assays used to determine the inhibitory potency of this compound and its analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by a purified kinase in the presence of a radioactive ATP analog.

Materials:

  • Purified recombinant human ALK2, ALK3, ALK6, AMPK, or VEGFR2 kinase

  • Kinase-specific substrate (e.g., Myelin Basic Protein for AMPK, Casein for ALKs)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound, LDN-193189, or DMH1 at various concentrations

  • Phosphocellulose paper (e.g., P81)

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and the inhibitor at the desired concentration in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated radioactive ATP.

  • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular BMP Signaling Assay (Luciferase Reporter)

This cell-based assay measures the transcriptional activity of SMADs, the downstream effectors of BMP signaling.

Materials:

  • Cells responsive to BMP signaling (e.g., C2C12, HEK293)

  • BMP-responsive luciferase reporter plasmid (e.g., containing a BMP-responsive element from the Id1 promoter)[11]

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • BMP ligand (e.g., BMP2, BMP4)

  • This compound, LDN-193189, or DMH1 at various concentrations

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect the cells with the BMP-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

  • After transfection, pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).

  • Stimulate the cells with a BMP ligand for a defined period (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of BMP-induced luciferase activity at each inhibitor concentration and determine the IC50 value.

Luciferase_Assay_Workflow Start Start Transfect Co-transfect cells with BMP-responsive and Renilla luciferase plasmids Start->Transfect Inhibit Pre-treat cells with inhibitor Transfect->Inhibit Stimulate Stimulate cells with BMP ligand Inhibit->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Normalize and calculate IC50 Measure->Analyze End End Analyze->End

Workflow for a Cellular BMP Luciferase Reporter Assay

Conclusion: Selecting the Right Inhibitor

The choice between this compound, LDN-193189, and DMH1 depends critically on the specific experimental question.

  • This compound , as the first-generation inhibitor, remains a useful tool for initial exploratory studies, but its significant off-target effects on AMPK and VEGFR2 must be carefully considered and controlled for.[9]

  • LDN-193189 is the most potent inhibitor of the BMP type I receptors ALK2 and ALK3 among the three. Its high potency makes it ideal for experiments requiring strong and efficient blockade of the canonical BMP-SMAD signaling pathway.[2][3][4]

  • DMH1 offers the highest selectivity for BMP receptors over AMPK and VEGFR2.[6][8] This makes it the inhibitor of choice for studies aiming to dissect the specific roles of BMP signaling without the confounding influence of off-target kinase inhibition.

By providing a clear comparison of potency, detailed experimental protocols, and visual representations of the relevant signaling pathways, this guide aims to empower researchers to make informed decisions in their selection and application of these valuable chemical probes.

References

Cross-Validation of Dorsomorphin's Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor Dorsomorphin with genetic knockout models of its primary targets: the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. By examining both approaches, researchers can gain a deeper understanding of the BMP signaling pathway and more accurately interpret experimental results.

Introduction to this compound and BMP Signaling

This compound is a widely used small molecule inhibitor that selectively targets the ATP-binding pocket of ALK2, ALK3, and ALK6, thereby blocking downstream BMP signaling.[1][2][3] The BMP pathway is a crucial signaling cascade involved in a multitude of developmental and physiological processes, including embryogenesis, bone formation, and iron homeostasis.[1] Dysregulation of this pathway is implicated in various diseases.

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptors (ALK2, ALK3, ALK6), which in turn phosphorylate the receptor-regulated SMADs (SMAD1/5/8). These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding 1 (Id1).

Comparative Analysis: this compound vs. Genetic Knockouts

While both this compound treatment and genetic knockouts aim to abrogate the function of ALK2, ALK3, and/or ALK6, they present distinct advantages and limitations. This compound allows for acute, dose-dependent, and reversible inhibition of multiple targets, offering temporal control over the signaling pathway. However, the potential for off-target effects exists.[3] Genetic knockouts, on the other hand, provide a highly specific and chronic ablation of a single gene product, but can be confounded by developmental compensation or embryonic lethality.

The following tables summarize the comparative effects of this compound and genetic knockouts on key molecular and phenotypic outcomes. It is important to note that the presented data is a synthesis from multiple studies and does not represent a direct side-by-side comparison within a single experimental system.

Table 1: Comparison of Effects on Downstream BMP Signaling
ParameterThis compound TreatmentALK2 KnockoutALK3 KnockoutALK6 Knockout
p-SMAD1/5/8 Levels Dose-dependent decrease[1][4]Reduced in response to specific BMPsReduced in response to specific BMPsReduced in response to specific BMPs
Id1 Gene Expression Dose-dependent decrease[2]DecreasedDecreasedDecreased
Table 2: Comparison of Phenotypic Outcomes
PhenotypeThis compound TreatmentALK2 KnockoutALK3 KnockoutALK6 Knockout
Embryonic Development Dorsalization in zebrafish embryos[1]Embryonic lethal, defects in mesoderm formationEmbryonic lethal, gastrulation defectsViable, with skeletal and reproductive defects
Bone Formation Inhibition of osteogenic differentiation in vitro and bone mineralization in vivo[2][5]Reduced trabecular bone at 6 months in male mice[6]Embryonic lethal; conditional knockout shows increased trabecular bone volume[7]Impaired endochondral ossification
Iron Homeostasis Blocked hepcidin expression and increased serum iron[1]Hepatocyte-specific knockout shows reduced femoral trabecular bone dependent on iron[6]Hepatocyte-specific knockout has normal trabecular bone mass[6]Not extensively studied in this context

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches for comparing this compound and genetic knockouts, the following diagrams are provided.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Id1 Id1 Gene Transcription SMAD_complex->Id1 Regulates This compound This compound This compound->TypeI_R Inhibits

Diagram 1: BMP Signaling Pathway and the Point of this compound Inhibition.

Experimental_Workflow cluster_model Experimental Models cluster_intervention Intervention cluster_analysis Analysis cluster_comparison Comparison cell_culture Cell Culture (e.g., C2C12, Primary Hepatocytes) dorsomorphin_treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->dorsomorphin_treatment genetic_knockout Genetic Knockout (ALK2, ALK3, or ALK6) cell_culture->genetic_knockout Derived from KO animals animal_model Animal Model (e.g., Mouse, Zebrafish) animal_model->dorsomorphin_treatment animal_model->genetic_knockout molecular_analysis Molecular Analysis - Western Blot (p-SMAD1/5/8) - qPCR (Id1 expression) dorsomorphin_treatment->molecular_analysis phenotypic_analysis Phenotypic Analysis - Histology (Bone Formation) - Serum Analysis (Iron levels) dorsomorphin_treatment->phenotypic_analysis genetic_knockout->molecular_analysis genetic_knockout->phenotypic_analysis data_comparison Quantitative Data Comparison molecular_analysis->data_comparison phenotypic_analysis->data_comparison

Diagram 2: General Experimental Workflow for Comparing this compound and Genetic Knockouts.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental systems.

This compound Treatment in Cell Culture
  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts) at a desired density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5 - 10 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 30 minutes for signaling studies, or several days for differentiation assays).

  • Downstream Analysis: Harvest the cells for subsequent analysis, such as Western blotting for p-SMAD1/5/8 or qPCR for Id1 expression.

Generation of Conditional Knockout Mice
  • Targeting Vector Construction: Design a targeting vector containing loxP sites flanking a critical exon of the target gene (e.g., Alk3). The vector should also include a selection cassette.

  • ES Cell Transfection and Selection: Electroporate the targeting vector into embryonic stem (ES) cells and select for successfully targeted clones using drug selection and Southern blotting or PCR.

  • Blastocyst Injection: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.

  • Generation of Chimeric and Floxed Mice: Identify chimeric offspring and breed them to obtain mice heterozygous for the floxed allele. Intercross these mice to generate homozygous floxed mice.

  • Tissue-Specific Knockout: Cross the floxed mice with a Cre-recombinase expressing mouse line with a tissue-specific promoter to generate conditional knockout mice.

  • Genotyping: Confirm the genotype of the offspring using PCR analysis of genomic DNA.[8]

Quantitative Western Blotting for Phospho-SMAD1/5/8
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk and then incubate with a primary antibody specific for phospho-SMAD1/5/8. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-SMAD1/5/8 signal to a loading control (e.g., total SMAD1 or GAPDH).[9][10][11]

Quantitative Real-Time PCR (qPCR) for Id1 Gene Expression
  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the Id1 gene and a reference gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative expression of Id1 using the ΔΔCt method, normalizing to the reference gene.[12]

Bone Histomorphometry in Mice
  • Fluorochrome Labeling: Administer two different fluorochrome labels (e.g., calcein and alizarin red) to the mice at a specific interval (e.g., 7 days apart) before sacrifice.

  • Sample Preparation: Embed the undecalcified bones (e.g., femur or vertebrae) in plastic resin and prepare thin sections.

  • Imaging: Visualize the fluorescent labels using a fluorescence microscope.

  • Analysis: Quantify various parameters of bone formation, such as mineral apposition rate (MAR) and bone formation rate (BFR), by measuring the distance between the two fluorescent labels.[6][7][13][14]

Conclusion

The cross-validation of results obtained from this compound treatment with those from genetic knockout models is a powerful strategy to dissect the roles of ALK2, ALK3, and ALK6 in the BMP signaling pathway. While this compound provides a versatile tool for acute and reversible pathway inhibition, genetic knockouts offer unparalleled specificity. By understanding the nuances of each approach and carefully comparing their outcomes, researchers can build a more robust and comprehensive understanding of the biological processes governed by BMP signaling. This guide serves as a foundational resource to aid in the design and interpretation of such comparative studies.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dorsomorphin, a potent and widely used small molecule inhibitor. Adhering to these guidelines will help mitigate risks, ensure regulatory compliance, and build a culture of safety within your organization.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[1]

  • Hand Protection: Use nitrile rubber gloves with a minimum thickness of 0.11 mm.[1] Always inspect gloves before use and wash and dry hands thoroughly after handling.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, especially when handling the solid form, a NIOSH/MSHA-approved respirator should be worn.[2]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Avoid generating dust when working with solid this compound.[1][4]

  • Prevent contact with skin, eyes, and clothing.[1][3][4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Recommended storage is at 4°C or lower.[1][2]

Spill and Accidental Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] For powder spills, cover with a plastic sheet or tarp to minimize dust.[2]

  • Cleanup:

    • For solid spills, gently sweep the material into a suitable, labeled container for disposal.[1] Avoid creating dust.[1][2]

    • For liquid spills, cover with a suitable absorbent material.[3]

  • Decontamination: After the material has been collected, decontaminate the spill site. Some sources suggest using a 10% caustic solution.[3] Finally, wash the area thoroughly.[1]

  • Disposal: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste according to local regulations.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious).[1][3] Do not induce vomiting.[1][3] Call a poison control center or doctor for treatment advice.[1][5]

This compound Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for its safe handling and the preparation of solutions.

PropertyValueSource
Appearance Yellow solid[1]
Molecular Formula C24H25N5O[5]
Molecular Weight 399.49 g/mol [5]
Solubility in DMSO ~0.5 mg/mL[6]
Solubility in Dimethylformamide ~1 mg/mL[6]
Solubility in PBS (pH 7.2) ~1 mg/mL[6]

Note: Aqueous solutions are not recommended for storage for more than one day.[6]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1]

Disposal of Solid this compound:

  • Packaging: Carefully place the solid this compound waste into a clearly labeled, sealed container.

  • Licensed Disposal: Arrange for collection by a licensed waste disposal company in accordance with local, state, and federal regulations.[1]

Disposal of this compound Solutions:

  • Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office for specific guidelines on solvent and chemical waste disposal.

  • Incineration Method:

    • One recommended method is to dissolve or mix the this compound solution with a combustible solvent.[1]

    • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by a licensed and equipped waste disposal facility.

  • Licensed Disposal: Alternatively, and more commonly for laboratory settings, surplus and non-recyclable this compound solutions should be collected in a designated, labeled waste container and offered to a licensed disposal company.[1]

Contaminated Materials:

  • All lab materials that have come into contact with this compound, including pipette tips, empty containers, and contaminated PPE, should be disposed of as hazardous waste.[3]

  • Empty containers should be managed by a registered waste carrier for recycling or disposal in accordance with local regulations.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_solution_disposal Solution Waste Disposal cluster_end End Start This compound Waste Generated WasteType Solid or Solution? Start->WasteType SolidWaste Package Solid Waste in Labeled, Sealed Container WasteType->SolidWaste Solid SolutionWaste Collect Solution in Labeled Waste Container WasteType->SolutionWaste Solution LicensedDisposalSolid Transfer to Licensed Waste Disposal Company SolidWaste->LicensedDisposalSolid End Disposal Complete LicensedDisposalSolid->End CheckRegulations Consult Institutional EHS Guidelines SolutionWaste->CheckRegulations LicensedDisposalSolution Transfer to Licensed Waste Disposal Company CheckRegulations->LicensedDisposalSolution LicensedDisposalSolution->End

Caption: this compound Disposal Workflow Diagram.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment while maintaining the integrity of their research.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dorsomorphin, a potent and selective inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. Adherence to these procedural steps will help ensure safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment is necessary to ensure the appropriate safety measures are in place.[1] The following table summarizes the recommended personal protective equipment and engineering controls.

Safety Measure Specification Source(s)
Eye Protection Chemical safety goggles or safety glasses with side-shields.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm). Gloves should be inspected before use and hands should be washed thoroughly after handling.[1][3]
Body Protection Protective lab coat or impervious clothing.[2][3]
Respiratory Protection A suitable respirator should be used if a risk assessment indicates it is necessary, particularly when handling the powder form to avoid dust inhalation.[1][2]
Engineering Controls Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[2][5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_receive Receive & Inspect This compound Vial prep_setup->handle_receive handle_reconstitute Reconstitute Compound (e.g., in DMSO) handle_receive->handle_reconstitute handle_use Perform Experiment handle_reconstitute->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste (Follow Regulations) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Safe handling workflow for this compound.

Detailed Experimental Protocols

While specific experimental protocols will vary based on the research application, the following provides a general guideline for the preparation and use of this compound in cell culture.

Reconstitution of this compound:

This compound is typically supplied as a crystalline solid.[6][7]

  • Preparation of Stock Solution: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO or dimethylformamide (DMF).[6][7] For example, to create a 10 mM stock solution from a vial containing the solid, you would add the appropriate volume of DMSO.[8] It is recommended to warm the solution to 37°C for 3-5 minutes to aid in solubilization.[8]

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[8] When stored as a powder at -20°C, this compound is stable for at least two years.[7]

  • Preparation of Working Solution: Before use in cell culture, thaw an aliquot of the stock solution. To prevent precipitation, pre-warm the cell culture medium before adding the reconstituted compound.[8] The final concentration of the solvent in the culture medium should be kept low (e.g., DMSO concentration should not exceed 0.5%) to avoid solvent-induced cellular effects.[6][8]

General Use in Cell Culture:

Effective concentrations of this compound in cell culture applications typically range from 0.5 µM to 20 µM.[8] The optimal concentration will depend on the specific cell type and experimental design.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection: All waste materials, including unused this compound solutions, contaminated pipette tips, culture plates, and PPE, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[3]

  • Spill Management: In the event of a spill, wear appropriate PPE and decontaminate the spill site.[1] For powdered spills, avoid raising dust.[3] Sweep the material into an appropriate container for disposal.[3] Ventilate the area and wash the spill site after the material has been collected.[3] For liquid spills, absorb the solution with a liquid-binding material.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dorsomorphin
Reactant of Route 2
Reactant of Route 2
Dorsomorphin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。